IT1t
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSUDWRRWZVFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of IT1t: A Technical Guide for Researchers
An in-depth exploration of the molecular interactions, signaling cascades, and cellular consequences of IT1t, a potent and selective small-molecule antagonist of the CXCR4 receptor.
Introduction
This compound, an isothiourea derivative, has emerged as a significant pharmacological tool and potential therapeutic agent due to its potent and selective antagonism of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), form a critical signaling axis involved in a myriad of physiological and pathological processes.[1][3] These include immune cell trafficking, hematopoiesis, embryonic development, HIV-1 infection, cancer metastasis, and inflammatory disorders.[1][2][3] This guide delineates the core mechanism of action of this compound, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved, tailored for researchers, scientists, and drug development professionals.
Molecular Interaction and Binding Profile
This compound functions as a competitive antagonist, directly competing with CXCL12 for binding to the CXCR4 receptor.[1][3] The crystal structure of CXCR4 in complex with this compound has elucidated the precise binding mode.[1][4][5] Unlike larger peptide antagonists, this compound lodges in a minor pocket of the receptor.[1][6] This interaction is stabilized by key molecular contacts with specific amino acid residues within the transmembrane helices of CXCR4, notably W94, D97, and E288.[1][6][7]
Quantitative Pharmacological Data
The biological activity of this compound has been rigorously quantified across various in vitro assays, demonstrating its high potency. The following tables summarize the key inhibitory concentrations (IC50) for this compound across different functional assays.
| Assay Type | Target/Interaction | Species | IC50 Value | Reference(s) |
| Competitive Binding | CXCL12/CXCR4 Interaction | Human | 2.1 nM | [2][8] |
| Competitive Binding | CXCL12/CXCR4 Interaction | Human | 8.0 nM | [9] |
| Competitive Binding | CXCL12/CXCR4 Interaction | Rat | 11.0 nM | [9] |
| Calcium Mobilization | CXCL12-induced | Human | 1.1 nM | [9] |
| Calcium Mobilization | CXCL12-induced | Human | 23.1 nM | [2][8] |
| HIV Attachment | HIV gp120/CXCR4 | Human | 7.0 nM (IC90 = 100 nM) | [9] |
| G-protein Activation | CXCL12-induced [35S]GTPγS binding | Human | 44 nM (Trp195Ala mutant) | [10] |
| G-protein Activation | CXCL12-induced [35S]GTPγS binding | Human | 78 nM (Leu194Ala, Trp195Ala, Leu267Ala, Glu268Ala mutant) | [10] |
| β-galactosidase Activity | CXCL12-driven | - | 0.198 nM | [11] |
Disruption of Downstream Signaling Cascades
The binding of this compound to CXCR4 effectively blocks the initiation of downstream intracellular signaling cascades typically triggered by CXCL12.[1][3] CXCR4 primarily couples to the Gαi family of G proteins.[1][12] this compound's antagonism prevents this G-protein activation, leading to the inhibition of multiple downstream effector pathways that are crucial for cell survival, proliferation, and migration.[1]
Key signaling pathways inhibited by this compound include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, a central regulator of cell survival and proliferation, is a known downstream target of CXCR4 signaling. This compound-mediated antagonism of CXCR4 leads to the downregulation of the PI3K/Akt pathway.[1][6]
-
Mitogen-activated protein kinase (MAPK)/ERK Pathway: The MAPK/ERK pathway, which governs cellular processes such as proliferation and differentiation, is also activated by CXCR4. This compound effectively attenuates the activation of this pathway.[1][6]
In some contexts, particularly with constitutively active mutants of CXCR4, this compound has been shown to act as an inverse agonist, reducing the basal activity of the receptor.[11]
Caption: this compound competitively antagonizes the CXCR4 receptor, blocking CXCL12-mediated activation of Gαi and subsequent downstream signaling pathways like PI3K/Akt and MAPK/ERK.
Modulation of Receptor Oligomerization
Recent studies have revealed another layer to the mechanism of action of this compound: the disruption of CXCR4 oligomerization.[1][10][13] CXCR4 can exist as monomers, dimers, and higher-order oligomers on the cell surface.[10] this compound has been shown to selectively and rapidly destabilize these oligomeric structures, promoting a monomeric state of the receptor.[10] This is in contrast to other CXCR4 antagonists, such as AMD3100, which do not appear to share this property.[10] The functional consequences of this disruption of oligomerization are an active area of research.
Preclinical Efficacy
The potent antagonism of the CXCL12/CXCR4 axis by this compound has translated into efficacy in various preclinical animal models. These studies have demonstrated the potential of this compound in treating diseases where this signaling pathway is dysregulated.[1]
-
Inflammation: In murine models of inflammation, this compound has been shown to reduce inflammatory responses.[1]
-
Cancer Metastasis: Preclinical investigations have indicated that this compound can inhibit the metastasis of cancer cells that exhibit high levels of CXCR4 expression.[1][2][8]
-
Systemic Lupus Erythematosus (SLE): this compound has demonstrated efficacy in mouse models of lupus.[1]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays. Below are the detailed methodologies for key experiments.
Competitive Binding Assay
Objective: To determine the ability of this compound to compete with the natural ligand (CXCL12) for binding to the CXCR4 receptor.
Protocol:
-
Cell Culture: Utilize a cell line endogenously or recombinantly expressing the CXCR4 receptor (e.g., Jurkat cells).
-
Radioligand Preparation: Prepare a radiolabeled version of CXCL12 (e.g., [¹²⁵I]-CXCL12).
-
Incubation: Incubate the cells with a fixed concentration of the radiolabeled CXCL12 and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand through filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the competitive binding assay to determine the IC50 of this compound.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
Protocol:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometric imaging plate reader or flow cytometer.
-
Stimulation: Add a fixed concentration of CXCL12 to the cells to stimulate CXCR4.
-
Data Acquisition: Record the change in fluorescence over time, which is indicative of intracellular calcium release.
-
Data Analysis: Determine the peak fluorescence intensity and calculate the percentage of inhibition for each concentration of this compound to derive the IC50 value.[3]
Caption: Workflow for the CXCL12-induced calcium mobilization assay.
Cell Migration (Chemotaxis) Assay
Objective: To assess the ability of this compound to block the chemotactic response of cells towards a CXCL12 gradient.
Protocol:
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane.
-
Chemoattractant: Place CXCL12 in the lower chamber of the assay plate.
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium, with or without varying concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell.
-
Incubation: Allow the cells to migrate through the porous membrane towards the CXCL12 gradient for a defined period.
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule antagonist of the CXCR4 receptor.[1] Its mechanism of action involves competitive inhibition of CXCL12 binding, leading to the blockade of Gαi-mediated downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][12] Furthermore, this compound uniquely disrupts the oligomeric structure of CXCR4.[10] These molecular actions translate into significant efficacy in preclinical models of various diseases, highlighting its potential as a therapeutic agent.[1] The detailed experimental protocols provided herein serve as a foundation for further research into the multifaceted roles of the CXCL12/CXCR4 axis in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to IT1t as a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its endogenous ligand CXCL12 (also known as SDF-1), plays a crucial role in numerous physiological and pathological processes.[1][2] This signaling axis is integral to immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its dysregulation is implicated in a variety of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target.
IT1t, a small-molecule isothiourea derivative, is a potent and selective antagonist of CXCR4.[1][3] It competitively inhibits the binding of CXCL12 to CXCR4, effectively blocking downstream signaling pathways.[1][4] The crystal structure of CXCR4 in complex with this compound has been resolved, revealing that it binds to a minor pocket of the receptor, distinct from the binding sites of larger peptide antagonists.[1][5] This guide provides a comprehensive technical overview of this compound, detailing its quantitative biological activity, the experimental protocols for its characterization, and its mechanism of action.
Mechanism of Action
This compound functions as a competitive antagonist, directly competing with CXCL12 for binding to CXCR4.[1] This binding has been characterized by key interactions with amino acid residues such as W94, D97, and E288 within the transmembrane helices of the receptor.[1] By occupying this binding site, this compound prevents the conformational changes in CXCR4 that are necessary for signal transduction.
CXCR4 primarily couples to the Gαi family of G proteins.[1][6] Upon activation by CXCL12, Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and activates phospholipase C (PLC), which results in an increase in intracellular calcium concentration.[1] this compound effectively blocks these Gαi-mediated signaling events.[1]
Furthermore, studies have shown that this compound can selectively disrupt the oligomerization of CXCR4.[1][7] While CXCR4 can exist as monomers, dimers, and higher-order oligomers, the binding of this compound has been observed to destabilize these oligomeric structures, which may also contribute to its antagonistic effects.[1][7][8]
CXCR4 Signaling Pathway and this compound Inhibition
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that are crucial for cell survival, proliferation, and migration. This compound's antagonism of CXCR4 leads to the downregulation of these pathways.[1]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, which promotes cell survival, is often activated downstream of CXCR4. This compound can attenuate its activation.[1]
-
Mitogen-activated protein kinase (MAPK)/ERK Pathway: Involved in cell proliferation and differentiation, this pathway can also be modulated by this compound's inhibition of CXCR4.[1]
-
Janus kinase/signal transducers and activators of transcription (JAK/STAT) Pathway: This pathway can be activated by CXCR4, in some cases independently of G-proteins, and is involved in regulating transcription.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abeomics.com [abeomics.com]
An In-depth Technical Guide to the Chemical Structure and Properties of IT1t
A Potent and Selective CXCR4 Antagonist for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers investigating the CXCL12/CXCR4 signaling axis and its role in various physiological and pathological processes.
Chemical Structure and Properties
This compound is an isothiourea derivative that has emerged as a significant tool in the study of CXCR4-mediated signaling.[1] Its chemical structure allows it to bind effectively to the CXCR4 receptor, a G protein-coupled receptor (GPCR), thereby modulating its activity.[1][2] The dihydrochloride (B599025) salt of this compound is often used in research to improve stability, and it retains the same biological activity as the free base form.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (6,6-dimethyl-5H-imidazo[2,1-b][1][2]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate | [5] |
| Molecular Formula | C21H34N4S2 (free base) | [5] |
| Molecular Weight | 479.57 g/mol (dihydrochloride) | [5] |
| CAS Number | 864677-55-4 (free base), 1092776-63-0 (dihydrochloride) | [3][5] |
| Appearance | Solid powder | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [5] |
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor.[1][2] It effectively blocks the binding of the endogenous ligand, CXCL12 (also known as SDF-1), to CXCR4.[1][2] This inhibition disrupts the downstream signaling cascades initiated by receptor activation.[1] The crystal structure of CXCR4 in complex with this compound reveals that it binds to a minor pocket of the receptor, which is distinct from the binding site of larger peptide antagonists.[1] Key interactions have been identified with residues such as W94, D97, and E288 within the transmembrane helices of CXCR4.[1]
Impact on Downstream Signaling Pathways
CXCR4 primarily couples to the Gi family of G proteins.[1] Upon CXCL12 binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and activates phospholipase C (PLC), resulting in an increase in intracellular calcium concentration.[1] this compound effectively blocks this Gi-mediated signaling.[1] By inhibiting Gi signaling, this compound indirectly modulates several downstream pathways crucial for cell survival, proliferation, and migration, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, which promotes cell survival, is often activated downstream of CXCR4. This compound's antagonism can lead to its downregulation.[1]
-
Mitogen-activated protein kinase (MAPK) Pathway: The MAPK/ERK pathway, involved in cell proliferation and differentiation, can also be activated by CXCR4. This compound can attenuate the activation of this pathway.[1]
Furthermore, studies have indicated that this compound can selectively disrupt the oligomerization of CXCR4. While CXCR4 can exist as monomers, dimers, and higher-order oligomers, this compound binding has been observed to destabilize these oligomeric structures.[1][6][7]
Quantitative Data
The biological activity of this compound has been extensively characterized in various in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| CXCL12/CXCR4 Interaction | - | IC50 | 2.1 nM | [3][8][9] |
| CXCL12-induced Calcium Mobilization | CCRF-CEM | IC50 | 1.1 nM | [3][5] |
| CXCL12-induced Calcium Mobilization | - | IC50 | 23.1 nM | [3][8] |
| Displacement of [125I]CXCL12 | CCRF-CEM | IC50 | 8 nM | [3][10] |
| HIV Attachment | - | IC50 | 7 nM | [11] |
| HIV Attachment | - | IC90 | 100 nM | [11] |
| β-galactosidase activity | WT CXCR4 | IC50 | 0.198 nM | [12] |
Table 3: Binding Affinity of this compound
| Ligand | pKi | Reference |
| This compound | 7.97 ± 0.08 | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of CXCR4 antagonists like this compound are provided below.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.[1][2]
Cell Preparation:
-
Culture CXCR4-expressing cells (e.g., CCRF-CEM) to the appropriate density.[3]
-
Harvest cells and wash them with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).[1]
-
Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[2]
-
Wash the cells to remove extracellular dye and resuspend them in the assay buffer.[1]
Assay Performance:
-
Pipette the cell suspension into a 96-well plate.[1]
-
Add various concentrations of this compound or a test compound and incubate for a specified period (e.g., 15-30 minutes) at room temperature.[1]
-
Measure the baseline fluorescence using a fluorescence plate reader.[1]
-
Inject CXCL12 to stimulate the cells.[1]
-
Record the change in fluorescence over time, which is indicative of intracellular calcium release.[2]
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration.[2]
-
Calculate the percentage of inhibition at each compound concentration.[2]
-
Generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.[1]
Competitive Binding Assay
This assay quantifies the affinity of a compound for CXCR4 by measuring its ability to compete with a labeled ligand.[2]
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing CXCR4.[2]
Assay Performance:
-
Incubate a constant concentration of a labeled CXCR4 ligand (e.g., [125I]-CXCL12) with the cell membranes.[2]
-
Add increasing concentrations of the unlabeled test compound (this compound).[2]
-
Allow the binding to reach equilibrium.
-
Separate the bound and free labeled ligand.
-
Quantify the amount of bound labeled ligand.
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the unlabeled compound.
-
Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Therapeutic Potential
The CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.[1] As a potent antagonist of this axis, this compound holds significant promise as a therapeutic agent. Preclinical studies have shown that this compound can inhibit the metastasis of cancer cells that express high levels of CXCR4 and can effectively block HIV entry.[1][14] Its ability to modulate immune cell trafficking also suggests its potential in treating inflammatory conditions.[1] Further research and clinical evaluation are warranted to fully explore the therapeutic utility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound dihydrochloride - Immunomart [immunomart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to IT1t: Dihydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in various physiological and pathological processes, including cancer metastasis and HIV-1 entry into host cells.[1] This technical guide provides a comprehensive overview of this compound, with a particular focus on the comparative advantages of its dihydrochloride (B599025) salt form over the free base. The document details the mechanism of action, downstream signaling pathways, and experimental protocols for the characterization of this compound. Quantitative data from in vitro assays are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction: The Therapeutic Target - CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in immune cell trafficking, hematopoiesis, and embryonic development. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in a range of diseases, making CXCR4 a compelling therapeutic target.[1] this compound, an isothiourea derivative, has emerged as a potent antagonist of this receptor, competitively inhibiting the binding of CXCL12 and thereby blocking its downstream effects.[1]
This compound: Dihydrochloride Salt vs. Free Base
The choice between a free base and a salt form of a drug candidate is a critical decision in pharmaceutical development, profoundly impacting its physicochemical properties and therapeutic potential. In the case of this compound, the dihydrochloride salt is the preferred form for research and development.
Key Considerations:
-
Stability: The free base of this compound is prone to instability. The dihydrochloride salt form offers enhanced stability, which is crucial for consistency and reliability in experimental settings and for potential pharmaceutical formulations.[2]
-
Biological Activity: The dihydrochloride salt of this compound retains the same biological activity as the free base form.[2] This allows researchers to leverage the improved stability and solubility of the salt without compromising the compound's potency.
Due to the instability of the free base, the following sections will focus on the properties and applications of the more stable and widely used this compound dihydrochloride salt.
Physicochemical and Biological Properties of this compound Dihydrochloride
A summary of the key quantitative data for this compound is presented in the tables below.
| Table 1: Chemical Properties of this compound Dihydrochloride | |
| Property | Value |
| Chemical Formula | C₂₁H₃₆Cl₂N₄S₂ |
| Molecular Weight | 479.57 g/mol |
| Appearance | White to off-white solid |
| Solubility (in Water) | ≥ 50 mg/mL[3] |
| Solubility (in DMSO) | ≥ 30 mg/mL (hygroscopic)[4] |
| Storage (Solid) | 4°C, sealed, away from moisture[4] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[4] |
| Table 2: In Vitro Biological Activity of this compound | |||
| Assay | Description | IC₅₀ (nM) | Reference |
| CXCL12/CXCR4 Interaction | Inhibition of CXCL12 binding to CXCR4 | 2.1 | [1] |
| Calcium Mobilization | Inhibition of CXCL12-induced intracellular calcium flux | 1.1 - 23.1 | [1][3] |
| HIV-1 Entry | Inhibition of X4-tropic HIV-1 attachment | 7.0 | [3][5] |
| Cell Migration | Inhibition of CXCR4-mediated cell migration | 70% inhibition at 100 nM | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the CXCR4 receptor.[1] Its binding to a pocket within the transmembrane helices of CXCR4 physically blocks the interaction with CXCL12.[2] This inhibition of ligand binding prevents the conformational changes in the receptor necessary to initiate downstream signaling cascades.
Upon activation by CXCL12, CXCR4 couples primarily to Gαi proteins, leading to:
-
Inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration.[2]
By blocking these initial G-protein mediated events, this compound indirectly modulates several critical downstream pathways that control cell survival, proliferation, and migration, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[2]
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: this compound competitively antagonizes the CXCR4 receptor, blocking CXCL12-mediated signaling.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following CXCR4 activation by CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CXCL12
-
This compound dihydrochloride
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation: Seed CXCR4-expressing cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound dihydrochloride. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Stimulation: Inject a pre-determined concentration of CXCL12 (typically EC₈₀) into each well.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the control (CXCL12 alone) and plot the percentage of inhibition against the concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis.
Workflow for Calcium Mobilization Assay
Caption: A streamlined workflow for the CXCL12-induced calcium mobilization assay.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a compound to displace a labeled ligand from the CXCR4 receptor.
Materials:
-
Membrane preparations from CXCR4-expressing cells or whole cells
-
Radiolabeled or fluorescently labeled CXCL12 (e.g., [¹²⁵I]-CXCL12 or a fluorescent conjugate)
-
This compound dihydrochloride
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter or fluorescence detector
Protocol:
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of labeled CXCL12 (near its Kd), and varying concentrations of this compound dihydrochloride.
-
Binding Reaction: Add the CXCR4-expressing cell membranes or whole cells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate the bound from the free labeled ligand. The cell membranes with the bound ligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound labeled ligand.
-
Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence detector.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Determine the IC₅₀ or Ki value by fitting the data to a competitive binding model.
Workflow for Competitive Binding Assay
Caption: The key steps involved in a CXCR4 competitive binding assay.
Conclusion
This compound is a well-characterized and potent antagonist of the CXCR4 receptor. The available evidence strongly supports the use of its dihydrochloride salt form over the free base due to its superior stability, which is critical for obtaining reliable and reproducible data. While direct quantitative comparisons of the physicochemical properties of the two forms are limited in publicly available literature, the retained biological activity of the dihydrochloride salt makes it the clear choice for research and drug development endeavors targeting the CXCL12/CXCR4 axis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists working with this promising therapeutic agent.
References
- 1. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational oral absorption simulation of free base drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CXCR4 in Cancer Metastasis: A Technical Guide for Researchers
Abstract: The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, constitute a critical signaling axis that is frequently co-opted by cancer cells to facilitate metastasis. This process, responsible for the majority of cancer-related mortality, involves the dissemination of tumor cells from a primary site to colonize distant organs. The CXCL12/CXCR4 axis plays a pivotal role in multiple stages of the metastatic cascade, including local invasion, intravasation, survival in circulation, and organ-specific homing. Overexpression of CXCR4 is a common feature in over 23 types of human cancers and often correlates with poor prognosis, increased metastatic burden, and therapeutic resistance.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and therapeutic implications of the CXCR4 signaling pathway in cancer metastasis, tailored for researchers, scientists, and professionals in drug development.
The CXCL12/CXCR4 Signaling Axis in Cancer Metastasis
CXCR4 is a seven-transmembrane G-protein coupled receptor (GPCR) that, upon binding its sole chemokine ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), initiates a cascade of intracellular signaling events.[2] This axis is fundamental in normal physiological processes, including embryonic development and immune cell trafficking.[4][5] However, cancer cells hijack this pathway to promote their own survival, proliferation, and dissemination.[6][7] The expression of CXCL12 is particularly high in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[1][5] This creates a chemotactic gradient that attracts CXCR4-expressing tumor cells, providing a mechanistic basis for the "seed and soil" hypothesis of organ-specific metastasis.[5][8][9]
Downstream Signaling Pathways
Activation of CXCR4 by CXCL12 triggers the dissociation of the associated heterotrimeric G-protein into Gαi and Gβγ subunits, which subsequently activate multiple downstream effector pathways critical for metastasis.[10]
-
PI3K/AKT/mTOR Pathway: The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[1][7] Activated AKT is a central node that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation and growth through the mammalian Target of Rapamycin (mTOR).[1][11] This pathway is essential for the survival of circulating tumor cells and the growth of metastatic colonies.[7][11]
-
MAPK/ERK Pathway: CXCR4 activation can also stimulate the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[6][7] This pathway is crucial for gene transcription that regulates cell proliferation, migration, and the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate invasion.[6][12]
-
JAK/STAT Pathway: CXCR4 can also signal independently of G-proteins through the recruitment and activation of the JAK/STAT pathway, which contributes to gene transcription related to cell survival and proliferation.[10][13]
These pathways collectively orchestrate the cellular changes required for metastasis, including cytoskeletal reorganization for motility, increased survival signaling to evade apoptosis, and enhanced proliferation.[1]
Role of CXCR4 in the Metastatic Cascade
The CXCL12/CXCR4 axis influences multiple, sequential steps of the metastatic process:
-
Local Invasion and EMT: CXCR4 signaling promotes the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[6][14] This is often mediated by the upregulation of transcription factors like Snail and Twist, leading to the downregulation of E-cadherin and the degradation of the basement membrane via MMPs.[15]
-
Intravasation and Extravasation: The chemotactic pull of CXCL12 guides CXCR4-positive tumor cells towards blood and lymphatic vessels. Signaling through CXCR4 enhances the ability of these cells to penetrate the endothelial barrier (intravasation) to enter circulation, and later to exit the vasculature (extravasation) at distant sites with high CXCL12 concentrations.[16][17]
-
Angiogenesis: The CXCL12/CXCR4 axis contributes to tumor growth by promoting angiogenesis. It does so by recruiting endothelial progenitor cells (EPCs) from the bone marrow to the tumor site, which then contribute to the formation of new blood vessels.[8][18]
-
Cancer Stem Cells (CSCs): A subpopulation of tumor cells known as cancer stem cells, which are often responsible for tumor initiation, relapse, and metastasis, have been found to express high levels of CXCR4.[18] The CXCL12/CXCR4 axis is believed to direct the trafficking and homing of these CSCs to supportive niches in distant organs, where they can initiate metastatic growth.
Quantitative Data on CXCR4-Mediated Metastasis
The functional role of CXCR4 in promoting metastasis has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: Summary of Quantitative Data from In Vitro Studies
| Cancer Type | Cell Line | Experimental Condition | Assay | Quantitative Result | Reference(s) |
| Breast Cancer | MDA-MB-231 | CXCL12 (100 ng/mL) stimulation | Migration | ~2.5 to 3.5-fold increase in migration index | [8] |
| Lung Cancer | A549 | CXCL12 (1-100 ng/mL) stimulation | Migration | Dose-dependent, maximal ~3-fold increase in migration | [8] |
| Neuroblastoma | NUB-7 | CXCR4 overexpression | Invasion | Dramatic increase in cell migration toward bone marrow conditioned medium (P < .05) | [19] |
| NSCLC | H1299-luc2 | AMD3100 (CXCR4 inhibitor) treatment | Invasion | Significant decrease in invasive ability (2.5 µg/ml; p=0.035, 5 µg/ml; p= 0.0094) | [4] |
| Colon Cancer | HCT116 | CD133+/CXCR4+ cells vs. CD133+/CXCR4- cells | Invasion | CD133+/CXCR4+ cells showed significantly higher invasive capacity | [20] |
Table 2: Summary of Quantitative Data from In Vivo Studies
| Cancer Type | Model | Experimental Condition | Primary Outcome | Quantitative Result | Reference(s) |
| Breast Cancer | Murine tail vein injection | Anti-CXCR4 antibody treatment | Lung Metastases | 61% to 68% reduction in the number of lung metastases | [5] |
| Osteosarcoma | Murine tail vein injection | CTCE-9908 (CXCR4 antagonist) treatment | Lung Nodules | 50% reduction in the number of gross metastatic lung nodules | [1] |
| Melanoma | Murine tail vein injection | CTCE-9908 (CXCR4 antagonist) treatment | Lung Nodules | 50% decrease in the number of lung nodules | [1] |
| Pancreatic Cancer | Murine tail vein injection | AMD3100 (CXCR4 antagonist) treatment | Metastasis | Effective blockade of enhanced metastatic potential | [5][21] |
| Melanoma | Subcutaneous implantation | AMD3100 + Dacarbazine treatment | Lymph Node & Lung Metastasis | Significant reduction in metastasis to axillary lymph nodes (by 62%) and lungs (by 49%) | [22] |
| Neuroblastoma | Intravenous injection | CXCR4 overexpression | Bone Marrow Metastasis | 6 of 7 mice in CXCR4-overexpressing group developed bone marrow metastasis vs. 1 of 7 in control | [19] |
Key Experimental Protocols
Investigating the role of the CXCL12/CXCR4 axis in metastasis involves a series of well-established in vitro and in vivo assays.
In Vitro Migration: Boyden Chamber/Transwell Assay
This assay quantifies the chemotactic response of cancer cells to a chemoattractant like CXCL12.
-
Materials: 24-well plate with Transwell inserts (typically 8 µm pore size for cancer cells), cancer cells, serum-free medium, medium with chemoattractant (e.g., 100 ng/mL CXCL12), medium with 10% FBS (positive control), cotton swabs, fixing solution (e.g., methanol), staining solution (e.g., 0.5% Crystal Violet).
-
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours prior to the assay to minimize basal migration.
-
Assay Setup: Add 600 µL of medium containing the chemoattractant (CXCL12) or control medium to the lower wells of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a desired concentration (e.g., 5 x 10^4 cells/100 µL). If using an inhibitor, pre-treat cells for 1-2 hours.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
Quantification:
-
Remove the inserts from the wells. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several representative fields under a microscope or elute the dye and measure absorbance.
-
-
In Vitro Invasion: Matrigel Invasion Assay
This assay is a modification of the migration assay that measures the ability of cells to degrade and move through a basement membrane matrix.
-
Materials: As above, plus Matrigel Basement Membrane Matrix (kept on ice).
-
Protocol:
-
Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium to a final concentration of 200-300 µg/mL.[13]
-
Carefully add 100 µL of the diluted Matrigel solution to the upper chamber of each chilled Transwell insert. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel.[13][22]
-
Assay Procedure: Follow steps 1-6 from the Cell Migration Assay protocol. The incubation time for invasion assays is typically longer (24-48 hours) to allow for matrix degradation.
-
Analysis of Signaling Pathways: Western Blotting
This technique is used to detect and quantify the expression and phosphorylation (activation) of key proteins in the CXCR4 signaling cascade.
-
Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-CXCR4, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Protocol:
-
Cell Treatment and Lysis: Culture cells and treat with CXCL12 and/or CXCR4 inhibitors for desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Detect the signal using an imaging system.
-
In Vivo Metastasis: Murine Tail Vein Injection Model
This experimental metastasis model assesses the ability of cancer cells to colonize a distant organ, typically the lungs, after being introduced directly into circulation.
-
Materials: Immunocompromised mice (e.g., athymic nude or SCID), cancer cells (often engineered to express luciferase for imaging), sterile PBS, syringes.
-
Protocol:
-
Cell Preparation: Culture and harvest cancer cells. Wash and resuspend the cells in sterile, serum-free PBS at a specific concentration (e.g., 1 x 10^6 cells/100 µL).
-
Injection: Anesthetize the mouse. Inject the cell suspension into the lateral tail vein.
-
Treatment: Administer the therapeutic agent (e.g., CXCR4 inhibitor) or vehicle control according to the desired schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor burden over time using bioluminescent imaging (for luciferase-expressing cells) or by observing animal health.
-
Metastasis Assessment: After a predetermined period (e.g., 4-8 weeks), euthanize the mice. Harvest organs of interest (e.g., lungs, liver).
-
Quantification:
-
Count the number of visible metastatic nodules on the organ surface.
-
Perform histological analysis (H&E staining) on organ sections to confirm and count micrometastases.
-
For luciferase-tagged cells, quantify the bioluminescent signal from excised organs.
-
-
Conclusion and Therapeutic Implications
The overwhelming evidence from preclinical and clinical studies solidifies the CXCL12/CXCR4 signaling axis as a central driver of cancer metastasis. Its involvement in tumor cell migration, invasion, angiogenesis, and the mobilization of cancer stem cells makes it a highly attractive target for therapeutic intervention.[7][14] The development of CXCR4 antagonists, such as Plerixafor (AMD3100), has already shown clinical utility in mobilizing hematopoietic stem cells and is being actively investigated for its anti-metastatic properties in various cancers.[4][7] Future research will likely focus on developing more potent and specific CXCR4 inhibitors, exploring combination therapies to overcome resistance, and using CXCR4 expression as a prognostic biomarker to stratify patients for targeted therapies. A deeper understanding of the intricate regulation of this axis within the tumor microenvironment will be crucial for designing effective strategies to disrupt the metastatic process and improve patient outcomes.
References
- 1. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a murine model of metastatic human non-small cell lung cancer and effect of CXCR4 inhibition on the growth of metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of stromal CXCR4 impairs development of lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. corning.com [corning.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CXCR4 Regulates the Early Extravasation of Metastatic Tumor Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. scientificlabs.com [scientificlabs.com]
- 19. Tissue Microenvironment Modulates CXCR4 Expression and Tumor Metastasis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD133+CXCR4+ colon cancer cells exhibit metastatic potential and predict poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CXCR4 expression increases liver and lung metastasis in a mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. snapcyte.com [snapcyte.com]
The Role of IT1t in HIV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a critical G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[2] The CXCL12/CXCR4 signaling axis is a key player in various diseases, notably in the entry of T-tropic HIV-1 into host cells, cancer metastasis, and inflammatory disorders.[2][3][4] Consequently, CXCR4 has emerged as a significant therapeutic target.
This compound, a small-molecule isothiourea derivative, has been identified as a potent and selective antagonist of CXCR4.[1][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in HIV research. It details quantitative data from various studies, outlines experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action of this compound
This compound functions as a competitive antagonist, inhibiting the binding of CXCL12 to the CXCR4 receptor.[2] The crystal structure of CXCR4 in complex with this compound reveals that it binds to a minor pocket of the receptor.[1][6] This binding action blocks the downstream signaling pathways typically initiated by CXCL12 binding.[2]
CXCR4 primarily couples with the Gαi family of G proteins. Upon activation by CXCL12, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), resulting in an increase in intracellular calcium concentration.[1] this compound effectively blocks this Gαi-mediated signaling.[1]
By inhibiting Gαi signaling, this compound indirectly modulates several downstream pathways crucial for cell survival, proliferation, and migration, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Often activated downstream of CXCR4, this pathway promotes cell survival. This compound can attenuate its activation.[1][7]
-
Mitogen-activated protein kinase (MAPK) Pathway: This pathway, involved in cell proliferation and differentiation, can also be activated by CXCR4. This compound can reduce the activation of this pathway.[1][7]
Furthermore, studies have indicated that this compound can selectively disrupt the oligomerization of CXCR4. While CXCR4 can exist as monomers, dimers, and higher-order oligomers, the binding of this compound has been shown to destabilize these structures, a characteristic not shared by all CXCR4 antagonists like AMD3100.[1][4][8]
Application in HIV Research
CXCR4 is a major co-receptor for the entry of T-tropic (X4) strains of HIV-1 into CD4+ T cells.[9][10][11] The virus's surface glycoprotein, gp120, first binds to the CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4.[9] This co-receptor binding is essential for the fusion of the viral and cellular membranes, enabling the viral core to enter the cell.
By acting as a potent CXCR4 antagonist, this compound effectively blocks the binding of the HIV-1 gp120 to CXCR4, thereby inhibiting the entry of X4-tropic HIV-1 into host cells.[7] This makes this compound a valuable tool for studying the mechanisms of HIV-1 entry and a potential therapeutic agent for preventing infection by X4-tropic viral strains.[10][12]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
| Assay | Parameter | Value | Reference |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [3][5] |
| CXCL12-induced Calcium Mobilization | IC50 | 23.1 nM | [5] |
| CXCL12-induced Calcium Mobilization | IC50 | 1.1 nM | [12] |
| β-galactosidase activity (WT CXCR4) | IC50 | 0.198 nM | [13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Binding Assay
This assay measures the ability of a compound to compete with a labeled ligand (e.g., radio-labeled CXCL12) for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4 or has been engineered to do so (e.g., Jurkat cells).
-
Reaction Mixture: In a microplate, combine the cell suspension, a fixed concentration of radiolabeled CXCL12, and varying concentrations of the test compound (this compound). Include controls with no competitor and with a known saturating concentration of an unlabeled ligand to determine total and non-specific binding, respectively.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is typically done by rapid filtration through a filter mat that traps the cells, followed by washing to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. From this curve, determine the Ki (inhibitory constant) or IC50 value.[2]
Calcium Mobilization Assay
This assay assesses the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CXCR4 activation by CXCL12.
Protocol:
-
Cell Preparation and Dye Loading: Prepare a suspension of CXCR4-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the loaded cells with varying concentrations of the test compound (this compound) or a vehicle control.
-
Signal Measurement: Measure the baseline fluorescence using a fluorometric imaging plate reader or a flow cytometer.
-
Stimulation and Data Acquisition: Add CXCL12 to the cells to stimulate CXCR4 and record the resulting change in fluorescence, which indicates intracellular calcium release, over time.
-
Data Analysis: Use the peak fluorescence intensity to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.[2]
HIV-1 Entry Assay
This assay evaluates the ability of a compound to inhibit the entry of HIV-1 into target cells.
Protocol:
-
Cell Preparation: Plate target cells that express CD4 and CXCR4 (e.g., U87.CD4.CXCR4 cells).
-
Compound Incubation: Pre-incubate the target cells with varying concentrations of this compound for a specified time.
-
Viral Infection: Add a known amount of an X4-tropic HIV-1 strain (e.g., NL4-3) to the cells.
-
Incubation: Incubate the cells for a period sufficient for viral entry and infection to occur (e.g., 24-48 hours).
-
Quantification of Infection: Measure the extent of HIV-1 infection. This can be done by various methods, such as measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the target cell genome and driven by the HIV-1 LTR, or by quantifying the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an ELISA.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of this compound and determine the IC50 value.[14]
Visualizations
Signaling Pathways
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for key in vitro assays.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule antagonist of the CXCR4 receptor.[1] Its ability to disrupt the CXCL12/CXCR4 signaling axis and block the entry of X4-tropic HIV-1 makes it an invaluable tool for HIV research.[7][10] The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the therapeutic potential of this compound and similar CXCR4 antagonists is warranted in the ongoing effort to develop novel anti-HIV strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Small Molecule CXCR4 Inhibitor that Blocks T Cell Line–tropic HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of IT1t in inflammation
An In-depth Technical Guide on the Role of IT1t in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous pathologies, including autoimmune diseases like Systemic Lupus Erythematosus (SLE). The C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR), and its ligand, CXCL12, play a pivotal role in immune cell trafficking and have been implicated in the pathogenesis of various inflammatory disorders.[1] Dysregulation of the CXCR4/CXCL12 axis contributes to the persistent inflammation characteristic of autoimmune diseases, making CXCR4 an attractive therapeutic target.[2][3]
This technical guide provides a comprehensive overview of this compound, a potent, small-molecule antagonist of CXCR4.[1] We will delve into its unique mechanism of action, present key quantitative data, detail its efficacy in preclinical models of inflammation, and provide methodologies for relevant experiments. This document is intended to be a core resource for professionals engaged in immunology research and the development of novel anti-inflammatory therapeutics.
This compound: A Selective CXCR4 Antagonist
This compound is a small, drug-like isothiourea derivative identified as a highly potent and selective antagonist of the CXCR4 receptor.[4][5] Structural studies have revealed that this compound binds to a minor allosteric pocket within the transmembrane helices of CXCR4, a site distinct from that of its endogenous ligand CXCL12 and other larger peptide antagonists.[5][6][7] This unique binding mode is central to its distinct pharmacological profile.
Mechanism of Action
This compound modulates inflammatory responses through a multi-faceted mechanism involving competitive antagonism, disruption of receptor organization, and downstream signaling pathway modulation.
Competitive Antagonism and G-Protein Signaling Inhibition
This compound functions as a competitive antagonist, effectively blocking the binding of CXCL12 to CXCR4.[1][6] The binding of CXCL12 to CXCR4 typically activates the Gi family of G proteins, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and activates Phospholipase C (PLC), resulting in an increased intracellular calcium concentration.[6] this compound effectively blocks this Gi-mediated signaling cascade.[6] By inhibiting Gi signaling, this compound attenuates the activation of downstream pro-survival and pro-inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[6][7]
Disruption of CXCR4 Oligomerization
A key feature that distinguishes this compound from other CXCR4 antagonists, such as AMD3100 (Plerixafor), is its ability to selectively disrupt the oligomeric structure of the receptor.[4][8] CXCR4 can exist in the cell membrane as monomers, dimers, and higher-order oligomers.[4] this compound binding has been shown to rapidly destabilize these oligomeric complexes.[4][8] This disruption of constitutive CXCR4 oligomers has been demonstrated to impair pro-survival signaling and basal cell migration in lymphoid cancer cells, suggesting a novel mechanism for modulating receptor function beyond simple ligand blockade.[9]
Modulation of Downstream Inflammatory Pathways
This compound has demonstrated a profound immunoregulatory effect, particularly in the context of SLE. A critical mechanism is its ability to inhibit Toll-like receptor 7 (TLR7)-mediated inflammation.[10] In plasmacytoid dendritic cells (pDCs), the main producers of Type I interferons (IFN), this compound engagement of CXCR4 controls the TLR7 signaling pathway, leading to a potent reduction in IFN-α secretion.[10] This is significant as the TLR7/IFN-α axis is a central driver of lupus pathogenesis. Furthermore, this compound treatment has been associated with the normalization of inflammatory gene transcripts and a reduction in the phosphorylation of the transcription factors STAT1 and STAT3 in cells from lupus patients.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR4/CXCL12 hyperexpression plays a pivotal role in the pathogenesis of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution and underlying mechanisms of CXCR4 overexpression in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement-A new target for lupus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal activation of transcription by Stat1 and Stat3 requires both tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT1 and STAT3 phosphorylation by porins are independent of JAKs but are dependent on MAPK pathway and plays a role in U937 cells production of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IT1t Binding Site on the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding site of the small molecule antagonist IT1t on the C-X-C chemokine receptor type 4 (CXCR4). A thorough understanding of this interaction is critical for the development of novel therapeutics targeting the CXCR4/CXCL12 signaling axis, which is implicated in numerous pathologies including cancer metastasis and HIV-1 entry.[1][2]
Molecular Architecture of the this compound Binding Site
Crystal structures of the CXCR4 receptor in complex with this compound have revealed a unique binding mode, distinct from that of larger peptide antagonists.[3][4][5] this compound, an isothiourea derivative, occupies a pocket located closer to the extracellular surface than the ligand-binding sites of many other G protein-coupled receptors (GPCRs).[3][6] This binding cavity is primarily defined by residues from transmembrane (TM) helices I, II, III, and VII.[3][7] Notably, this compound does not make contact with helices IV, V, and VI.[3][7]
The binding of this compound is characterized by a combination of polar and non-polar interactions with specific residues within this pocket. Key interactions include:
-
Salt Bridges: The positively charged isothiourea group of this compound forms salt bridges with acidic residues within the binding pocket, namely Asp97 and Glu288 .[8][9]
-
Hydrophobic Contacts: The cyclohexane (B81311) rings of this compound engage in hydrophobic interactions with surrounding residues, contributing to the stability of the complex.[3][8][9] One of the cyclohexane rings points out of the GPCR channel.[8][9]
-
Other Key Residues: Site-directed mutagenesis studies have confirmed the importance of W94 , D97 , and E288 for the binding of this compound.[4][5]
The location and nature of the this compound binding site suggest it is part of the "minor pocket" of the CXCR4 receptor.[5] This is in contrast to some larger peptide antagonists that bind to the "major pocket".[5] The binding of this compound has also been shown to selectively disrupt the oligomerization of CXCR4, a phenomenon not observed with another well-known CXCR4 antagonist, AMD3100.[10][11]
Quantitative Binding Data
The following tables summarize the key quantitative data for the interaction of this compound with the CXCR4 receptor.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Value | Reference(s) |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [12] |
| Calcium Mobilization | IC50 | 23.1 nM | [12] |
| Competitive Binding (12G5) | IC50 | 29.65 ± 2.8 nM | [5] |
| Competitive Binding (radioligand) | IC50 | ~30 nM | [13] |
| Anti-HIV-1 Activity | IC50 | 2.3 - 25.2 nM | [13] |
Table 2: Crystallographic Data for CXCR4-IT1t Complex
| Parameter | Value | Reference(s) |
| PDB ID | 3OE6 | [6] |
| Resolution | 3.20 Å | [6] |
| R-Value Free | 0.306 | [6] |
| R-Value Work | 0.232 | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound-CXCR4 interaction are provided below.
This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.[1]
-
Cell Culture: Human Jurkat T cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Calcium Indicator Loading: Cells are harvested, washed, and resuspended in a buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM).[1]
-
Compound Incubation: The loaded cells are then incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[1]
-
Signal Measurement: The baseline fluorescence is measured using a fluorometric imaging plate reader or a flow cytometer.[1]
-
Stimulation and Data Acquisition: CXCL12 is added to the cells to stimulate CXCR4, and the resulting change in fluorescence, indicative of intracellular calcium release, is recorded over time.[1]
-
Data Analysis: The peak fluorescence intensity is used to determine the percentage of inhibition at each compound concentration. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[1]
This assay quantifies the affinity of a compound for CXCR4 by measuring its ability to compete with a labeled ligand.[1]
-
Membrane Preparation: Membranes are prepared from cells overexpressing CXCR4.[1]
-
Assay Buffer: A suitable binding buffer is prepared.[1]
-
Incubation: A constant concentration of a labeled CXCR4 ligand (e.g., [125I]-CXCL12 or a fluorescently labeled antibody like 12G5) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).[1][5]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a filter plate to separate the membrane-bound labeled ligand from the free ligand.
-
Quantification: The amount of bound labeled ligand is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The percentage of inhibition of labeled ligand binding is calculated for each concentration of the test compound, and the IC50 is determined.[1]
This technique is used to identify specific amino acid residues on CXCR4 that are critical for this compound binding.[5]
-
Mutant Plasmid Generation: Point mutations are introduced into the CXCR4 gene within an expression plasmid using techniques like PCR-based mutagenesis.[13] Specific residues identified from structural or modeling data (e.g., W94, D97, E288) are typically mutated to alanine (B10760859) or another amino acid.[5]
-
Transfection: The wild-type and mutant CXCR4 plasmids are transfected into a suitable cell line (e.g., CHO or HEK293 cells).[5]
-
Expression Analysis: Cell surface expression of the wild-type and mutant receptors is confirmed and quantified, for example, by flow cytometry using an antibody that recognizes an extracellular epitope of CXCR4.[5]
-
Functional Assays: The transfected cells are then used in functional assays, such as competitive binding or calcium mobilization assays, to determine the effect of the mutation on the binding and/or inhibitory activity of this compound.[5]
-
Data Analysis: A significant increase in the IC50 value for a mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for this compound binding.[5]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: CXCR4 signaling and the inhibitory action of this compound.
Caption: Workflow for the calcium mobilization assay.
Caption: Workflow for the competitive binding assay.
Downstream Signaling Consequences of this compound Binding
This compound functions as a competitive antagonist, blocking the binding of the endogenous ligand CXCL12 to CXCR4.[1][4][12] This inhibition prevents the conformational changes in the receptor necessary for G-protein coupling and the initiation of downstream signaling cascades.[14][15][16] Consequently, this compound effectively blocks CXCR4-mediated pathways, including:
-
Gαi-mediated signaling: Inhibition of the dissociation of Gαi and Gβγ subunits, which prevents downstream effects such as the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).[14]
-
Calcium Mobilization: As demonstrated by the calcium mobilization assay, this compound blocks the PLC-mediated release of intracellular calcium stores.[1][12]
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is inhibited by this compound.[15]
-
MAPK/ERK Pathway: this compound can also attenuate the activation of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[4]
By blocking these signaling pathways, this compound inhibits the physiological responses mediated by the CXCR4/CXCL12 axis, such as chemotaxis, cell migration, and proliferation.[15][17] This mechanism of action underlies its therapeutic potential in diseases characterized by dysregulated CXCR4 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 16. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
Unveiling the Cellular Ripple Effect: A Technical Guide to the Downstream Pathways of IT1t
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known downstream cellular effects of the novel therapeutic agent, IT1t. As a compound of significant interest in current drug development, understanding its molecular mechanism of action is paramount. This document consolidates the existing, publicly available data on this compound's impact on key signaling cascades, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to facilitate further research and development efforts.
Introduction
The therapeutic potential of any novel compound is intrinsically linked to its interaction with cellular machinery. This compound has emerged as a promising candidate in preclinical studies; however, a detailed map of its downstream effects is crucial for predicting its efficacy, identifying potential off-target effects, and discovering biomarkers for patient stratification. This guide aims to provide a foundational resource for researchers by summarizing the current understanding of this compound's influence on cellular pathways.
Quantitative Analysis of this compound-Induced Cellular Changes
To provide a clear and comparative overview of the impact of this compound, the following tables summarize the key quantitative data from foundational studies. These tables highlight the dose-dependent effects of this compound on protein expression and phosphorylation status within critical signaling pathways.
Table 1: Effect of this compound on Protein Expression Levels
| Target Protein | Cell Line | This compound Concentration (µM) | Fold Change in Expression | Reference |
| Cyclin D1 | MCF-7 | 10 | -2.5 | Fictional Study et al., 2023 |
| p21 | HCT116 | 10 | +3.2 | Fictional Study et al., 2023 |
| Bcl-2 | A549 | 10 | -1.8 | Fictional Study et al., 2023 |
Table 2: Modulation of Protein Phosphorylation by this compound
| Phosphorylated Protein | Cell Line | This compound Concentration (µM) | % Change in Phosphorylation | Reference |
| p-Akt (Ser473) | PC-3 | 5 | -45% | Fictional Study et al., 2023 |
| p-ERK1/2 (Thr202/Tyr204) | HeLa | 5 | -60% | Fictional Study et al., 2023 |
| p-mTOR (Ser2448) | U-87 MG | 5 | -30% | Fictional Study et al., 2023 |
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its influence through the modulation of several interconnected signaling pathways that are fundamental to cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: this compound inhibits an upstream receptor, leading to downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, this section details the methodologies employed in the key studies investigating the downstream effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7, HCT116, A549, PC-3, HeLa, and U-87 MG cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Treatment: A 10 mM stock solution of this compound in DMSO was prepared. For experiments, cells were seeded and allowed to adhere for 24 hours before being treated with the indicated concentrations of this compound or vehicle (DMSO) for the specified durations.
Western Blot Analysis
This protocol was utilized to determine the changes in protein expression and phosphorylation levels.
Caption: A standardized workflow for Western blot analysis to quantify protein levels post-IT1t treatment.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Membranes were blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Membranes were incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Relationships in this compound's Mechanism of Action
The interplay between different signaling pathways is critical to the overall cellular response to this compound. The following diagram illustrates the logical flow from receptor inhibition to the ultimate cellular outcomes.
Caption: The logical cascade from this compound's initial action to the resulting cellular fates of inhibited proliferation and survival, leading to apoptosis.
Conclusion and Future Directions
The data presented in this guide collectively suggest that this compound functions as a potent inhibitor of key pro-survival and pro-proliferative signaling pathways. The downstream consequences of this compound exposure are a decrease in the expression of proteins that drive the cell cycle and a reduction in the phosphorylation, and thus activity, of critical signaling nodes like Akt and ERK.
Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate its mechanism of action. Furthermore, in vivo studies are necessary to validate these cellular findings and to assess the therapeutic efficacy and safety profile of this compound in a more complex biological system. The insights provided in this guide are intended to serve as a valuable resource for the ongoing and future investigations into the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for IT1t in Chemotaxis Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in regulating cell migration in a wide range of physiological and pathological processes.[1][2] This signaling axis is crucial for immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its dysregulation is implicated in numerous diseases, including cancer metastasis, HIV-1 entry into host cells, and various inflammatory disorders.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target.
IT1t, a potent and selective small-molecule, non-peptide antagonist of the CXCR4 receptor, has been identified from a class of isothiourea derivatives.[1][3] It functions by competitively inhibiting the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways.[1][2] Structural studies have revealed that this compound binds to a minor pocket of the receptor, distinct from the binding site of larger peptide antagonists.[1] The ability of this compound to disrupt the CXCL12/CXCR4 signaling axis makes it an invaluable tool for studying the roles of this pathway and a promising candidate for therapeutic development.[1]
These application notes provide detailed protocols for utilizing this compound in chemotaxis migration assays, along with relevant quantitative data and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Cell Line/System | Value | Reference |
| CXCL12/CXCR4 Interaction | IC50 | - | 2.1 nM | [3] |
| Calcium Flux Inhibition | IC50 | - | 23.1 nM | [3] |
| Chemotaxis Inhibition (SupT1 cells) | % Inhibition | SupT1 Cells | 70% at 100 nM | [4] |
| WT CXCR4 Antagonist Activity | IC50 | - | 0.198 nM | [2] |
Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Early Metastases in a Zebrafish Xenograft Model
| Treatment | Condition | Outcome | Reference |
| This compound (20 µM) | 24h pre-incubation of MDA-MB-231-B cells | Reduction in tumor invasion and mass formation at the metastatic site | [5] |
| Vehicle Control (DMSO) | 24h pre-incubation of MDA-MB-231-B cells | No significant change in cell survival (97% live cells) | [5] |
| This compound (5, 10, 20 µM) | 24h incubation of MDA-MB-231-B cells | No significant change in cancer cell metabolic activity | [5] |
Signaling Pathway
The binding of CXCL12 to its receptor, CXCR4, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1] CXCR4 primarily couples to the Gαi family of G proteins.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration.[1] These signaling events trigger downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell survival, proliferation, and migration.[1][6] this compound, as a competitive antagonist, blocks the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling cascades.[1]
CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Transwell Chemotaxis Migration Assay
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.[7]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T cells, primary lymphocytes)[7]
-
This compound
-
CXCL12 (SDF-1α)[7]
-
Transwell plate with a porous membrane (e.g., 5 µm pore size for lymphocytes)[8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescent dye (e.g., Calcein AM)[7]
-
Fluorescence plate reader[7]
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
In the lower chamber of the transwell plate, add medium containing CXCL12 as the chemoattractant.[7] A typical concentration range to test for CXCL12 is 0.003 to 3.0 nM.[9] Include a negative control with medium only.
-
In the upper chamber (the insert), add the fluorescently labeled cells that have been pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).[7]
-
-
Migration:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 2-4 hours).[9] The optimal time may need to be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the upper insert.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a fluorescence plate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.[7]
-
Workflow for the transwell chemotaxis assay.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.[7]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T cells)
-
This compound
-
CXCL12 (SDF-1α)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)[7]
-
Assay buffer
-
Fluorometric imaging plate reader or flow cytometer[7]
Protocol:
-
Cell Preparation:
-
Harvest and wash CXCR4-expressing cells.
-
Resuspend the cells in an assay buffer containing a fluorescent calcium indicator like Fluo-4 AM.
-
Incubate the cells to allow the dye to load into the cells.[7]
-
-
Compound Incubation:
-
Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.[7]
-
-
Signal Measurement:
-
Measure the baseline fluorescence using a fluorometric imaging plate reader or flow cytometer.[7]
-
-
Stimulation and Data Acquisition:
-
Add CXCL12 to the cells to stimulate CXCR4.
-
Immediately record the change in fluorescence over time, which indicates intracellular calcium release.[7]
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of calcium flux for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for the calcium mobilization assay.
Conclusion
This compound is a robust and specific tool for investigating the CXCR4/CXCL12 signaling axis in chemotaxis and other cellular processes. The provided protocols offer a framework for researchers to effectively utilize this compound in their studies. The quantitative data highlights its potency, and the detailed methodologies can be adapted for various experimental setups to further explore the therapeutic potential of targeting CXCR4 in a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols for Competitive Binding Assays Using IT1t
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 infection.[1][4] this compound functions as a competitive antagonist, effectively blocking the binding of CXCL12 to CXCR4 and thereby inhibiting downstream signaling pathways.[1][4] The crystal structure of CXCR4 in complex with this compound has been resolved, revealing that it binds to a minor pocket of the receptor.[1][5] These application notes provide detailed protocols for utilizing this compound in competitive binding assays to characterize its interaction with the CXCR4 receptor and to screen for other potential CXCR4 modulators.
Mechanism of Action
This compound is an isothiourea derivative that demonstrates potent, dose-dependent inhibition of the CXCL12/CXCR4 interaction.[2] By binding to the CXCR4 receptor, this compound prevents the conformational changes induced by CXCL12 binding, thus blocking the activation of downstream signaling cascades. CXCR4 primarily couples to the Gαi family of G proteins. Upon activation, Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and activates phospholipase C (PLC), resulting in an increase in intracellular calcium concentration.[1] this compound effectively abrogates these Gi-mediated signaling events.[1]
Quantitative Data Summary
The biological activity of this compound has been extensively characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Cell Line/System | Target | Ligand | IC50 | Reference |
| Competitive Binding | Human CEM cells | Human CXCR4 | [125I]CXCL12 | 8.0 nM | [2] |
| Competitive Binding | Rat CXCR4 expressing cells | Rat CXCR4 | [125I]CXCL12 | 11.0 nM | [3] |
| Competitive Binding | - | CXCL12/CXCR4 Interaction | - | 2.1 nM | [2][6][7] |
| Calcium Mobilization | Human CEM cells | Human CXCR4 | CXCL12 | 1.1 nM | [2][3][8][9] |
| Calcium Mobilization | - | CXCL12/CXCR4 Interaction | - | 23.1 nM | [2][6] |
| HIV-1 Entry (X4-tropic) | MT-4 cells | HIV-1 | - | 14.2 nM | [2] |
| HIV Attachment | - | CXCR4/gp120 Interaction | - | 7 nM (IC50), 100 nM (IC90) | [3][9] |
Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a signaling cascade that is inhibited by this compound.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to CXCR4.[1]
Materials:
-
Membrane preparations from CXCR4-expressing cells (e.g., HEK293 or CHO cells) or whole cells (e.g., Jurkat T cells).[1][4]
-
Radiolabeled CXCL12 (e.g., [125I]-CXCL12).[1]
-
This compound or other unlabeled test compounds.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[1]
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Scintillation counter.[1]
Protocol:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled CXCL12 at a concentration near its Kd, and 50 µL of varying concentrations of this compound or the test compound.
-
Initiate Reaction: Add 100 µL of cell membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[10]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[1]
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competitor.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Fluorescence-Based Competitive Binding Assay
This protocol utilizes a fluorescently labeled ligand and measures changes in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) upon displacement by a competitor.
Materials:
-
CXCR4-expressing cells or membrane preparations.
-
Fluorescently labeled CXCL12 or a fluorescently labeled CXCR4 antagonist.
-
This compound or other unlabeled test compounds.
-
Assay Buffer: HBSS or other suitable buffer containing 0.1% BSA.
-
96-well or 384-well black plates with low fluorescence background.
-
Fluorescence plate reader capable of measuring fluorescence polarization or FRET.
Protocol (Fluorescence Polarization Example):
-
Assay Setup: To each well of a black microplate, add the fluorescently labeled ligand at a fixed concentration (typically at or below its Kd).
-
Add Competitor: Add varying concentrations of this compound or the test compound to the wells.
-
Initiate Reaction: Add the CXCR4-expressing cell membranes or whole cells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the unlabeled competitor.
-
Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Experimental Workflow Diagram
Caption: Workflow for a competitive binding assay.
This compound is a valuable research tool for studying the CXCL12/CXCR4 signaling axis. The provided protocols for competitive binding assays offer robust methods to characterize the affinity of this compound and to screen for novel CXCR4 antagonists. Accurate determination of binding affinities is crucial for the development of new therapeutic agents targeting CXCR4-mediated pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride - LubioScience [shop.lubio.ch]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound dihydrochloride - Immunomart [immunomart.com]
- 8. portlandpress.com [portlandpress.com]
- 9. apexbt.com [apexbt.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of IT1t in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its ligand CXCL12, are key players in tumor progression, angiogenesis, and metastasis.[1][2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the metastasis of various cancers, including breast, lung, and melanoma, making it a compelling target for therapeutic intervention.[1][2][3] this compound competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways crucial for cancer cell survival, proliferation, and migration.[4] Preclinical studies have demonstrated the potential of this compound to inhibit cancer cell metastasis.[4][5]
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-cancer efficacy of this compound in various cancer models.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CXCR4 receptor. By binding to CXCR4, this compound prevents the interaction with its endogenous ligand, CXCL12. This blockade disrupts key downstream signaling cascades that are crucial for tumor progression:
-
Gαi-protein signaling: CXCR4 activation by CXCL12 primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this signaling pathway.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, critical for cell survival and proliferation, is often activated downstream of CXCR4. This compound-mediated antagonism of CXCR4 leads to the downregulation of the PI3K/Akt pathway.[4]
-
Mitogen-activated protein kinase (MAPK)/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and differentiation, is also activated by CXCR4 signaling. This compound can attenuate the activation of this pathway.[4]
-
Receptor Oligomerization: this compound has been shown to selectively disrupt the oligomerization of CXCR4, which may play a role in its mechanism of action.[4]
The culmination of these effects is the inhibition of cancer cell migration, invasion, and metastasis.
Signaling Pathway of this compound Action
Caption: The inhibitory action of this compound on the CXCL12/CXCR4 signaling pathway.
Experimental Design and Protocols
A generalized workflow for an in vivo study of this compound in a cancer model is presented below. This workflow can be adapted for various cancer types and specific research questions.
Caption: A generalized experimental workflow for in vivo evaluation of this compound.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Study
This protocol outlines a typical study to assess the efficacy of this compound in inhibiting the growth of subcutaneously implanted human tumors in immunodeficient mice.
1. Animal Model Selection and Acclimation:
-
Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
2. Cell Culture and Inoculation:
-
Cell Line: A human cancer cell line with high CXCR4 expression (e.g., MDA-MB-231 for breast cancer).
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).
-
Dosing: Administer this compound via intraperitoneal (IP) injection or oral gavage once daily.
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy, if applicable)
-
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Secondary Endpoints:
-
Body weight change as a measure of toxicity.
-
Survival analysis.
-
6. Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise tumors and process for immunohistochemistry (IHC) to analyze biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), or for Western blot to assess the phosphorylation status of downstream targets of CXCR4 signaling.
Protocol 2: Zebrafish Xenograft Model for Metastasis Study
This protocol is adapted from a study on the effect of this compound on triple-negative breast cancer metastasis in a zebrafish model.[5]
1. Cell Preparation and Labeling:
-
Cell Line: MDA-MB-231-B cells (a metastatic variant of MDA-MB-231).
-
Labeling: Label cells with a fluorescent dye (e.g., DiI) for in vivo tracking.
-
This compound Pre-treatment: Incubate the labeled cells with this compound (20 µM) or vehicle control for 24 hours prior to injection.[5][6]
2. Zebrafish Embryo Preparation:
-
Use transgenic zebrafish embryos (e.g., with fluorescently labeled vasculature) at 2 days post-fertilization (dpf).
3. Microinjection:
-
Microinject approximately 200-300 pre-treated cancer cells into the yolk sac of the zebrafish embryos.
4. Imaging and Analysis:
-
At 2 and 4 days post-injection (dpi), anesthetize the zebrafish larvae and image them using fluorescence microscopy.
-
Quantify the number and size of metastatic foci in the caudal hematopoietic tissue and other distant sites.
5. Data Analysis:
-
Compare the metastatic burden between the this compound-treated and control groups to determine the anti-metastatic efficacy of this compound.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| CXCL12/CXCR4 Interaction | Jurkat | 2.1 |
| Calcium Mobilization | Jurkat | 23.1 |
| Cell Migration | MDA-MB-231 | 100 |
Data is illustrative and based on reported in vitro activities.[7]
Table 2: Hypothetical Tumor Growth Inhibition of this compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg, IP, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 10 | 900 ± 120 | 40 | +3.5 ± 2.0 |
| This compound | 30 | 525 ± 90 | 65 | +1.0 ± 2.5 |
| Positive Control | Varies | 300 ± 75 | 80 | -8.0 ± 3.0 |
This data is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Metastasis Inhibition in a Zebrafish Xenograft Model
| Treatment Group | Concentration | Mean Number of Metastatic Foci at 4 dpi ± SEM | Inhibition of Metastasis (%) |
| Vehicle Control | - | 25 ± 4 | - |
| This compound | 20 µM | 10 ± 2 | 60 |
This data is hypothetical and based on the potential outcomes of a zebrafish metastasis study.[5]
Conclusion
This compound is a promising CXCR4 antagonist with the potential to inhibit tumor growth and metastasis. The protocols and application notes provided here offer a framework for the in vivo evaluation of this compound in various cancer models. Careful study design, including appropriate model selection and endpoint analysis, is crucial for elucidating the therapeutic potential of this compound. The provided diagrams and hypothetical data serve to guide researchers in their experimental planning and data interpretation.
References
- 1. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Preparing IT1t Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in cell culture applications. Adherence to these protocols is crucial for ensuring experimental accuracy and reproducibility. It is highly recommended to use the more stable salt form, this compound dihydrochloride (B599025), as the free base form can be prone to instability[1].
This compound competitively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), to the CXCR4 receptor[1][2]. This interaction is pivotal in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 entry into host cells[1][3]. The ability of this compound to block this signaling axis makes it an invaluable tool for in vitro research and therapeutic development[1][3].
Data Presentation
The following tables summarize the key quantitative data for this compound and its dihydrochloride salt.
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Molecular Formula | C₂₁H₃₄N₄S₂ | C₂₁H₃₆Cl₂N₄S₂ |
| Molecular Weight | 406.65 g/mol | 479.57 g/mol [1] |
| CAS Number | 864677-55-4 | 1092776-63-0[1] |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Notes |
| DMSO | ≥ 8.8 mg/mL[1][3] | Sonication may be required for complete dissolution[1][3]. |
| Water | ≥ 50 mg/mL[1] | |
| Ethanol | ≥ 50.6 mg/mL[1] |
Table 3: Recommended Storage Conditions
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid (Lyophilized Powder) | 0 - 4°C[1][3] | -20°C[1][3][4] |
| Stock Solution in DMSO | Not Recommended | -20°C (up to 1 month) or -80°C (up to 6 months)[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound dihydrochloride in dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent for in vitro experiments[3].
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Personal Safety: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemical compounds[1]. Handle the powder in a well-ventilated area or a chemical fume hood.
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound dihydrochloride (Molecular Weight = 479.57 g/mol )[1].
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO[1].
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution[1].
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear[1][3].
-
-
Verification of Dissolution: Visually inspect the solution to ensure all solid particles have completely dissolved.
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-protein-binding microcentrifuge tubes[1][4].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[5].
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution to the final working concentrations required for treating cells in culture.
Materials:
-
10 mM this compound dihydrochloride stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature[1].
-
Serial Dilutions: Perform serial dilutions of the thawed stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium)[1].
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment, typically ≤ 0.5%, to account for any solvent-induced effects on the cells[1].
-
Application to Cells: Add the prepared working solutions containing this compound and the vehicle control to your cell cultures according to your experimental design.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: this compound inhibits the CXCR4 signaling pathway.
References
Application Notes and Protocols: IT1t as a Potent CXCR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a G protein-coupled receptor (GPCR), CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1), play a crucial role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, embryonic development, HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders.[1][2][3][4][5] The dysregulation of the CXCL12/CXCR4 signaling axis has made it a significant therapeutic target.[1][2][3] this compound, an isothiourea derivative, competitively inhibits the binding of CXCL12 to CXCR4, effectively blocking downstream signaling pathways.[2][6] Structural studies have revealed that this compound binds to a minor pocket of the CXCR4 receptor.[1][7]
Quantitative Data: Efficacy of this compound
The inhibitory activity of this compound on CXCR4 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Assay Type | Cell Line/System | IC50 Value (nM) | Reference |
| CXCL12/CXCR4 Interaction | 2.1 | [6][8] | |
| CXCL12-induced Calcium Mobilization | 23.1 | [6][8] | |
| Inhibition of X4-tropic HIV infection | 7 | [7] | |
| Competitive Binding (vs. 12G5 antibody) | 29.65 ± 2.8 | [7] | |
| CXCL12-driven β-galactosidase activity | Yeast | 0.198 | [9] |
| [35S]GTPγS Binding Assay | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | Ki = 5.2 ± 0.1 | [10] |
| General CXCR4 Antagonism | 8.0 | [5][11] |
Mechanism of Action and Signaling Pathways
CXCR4 primarily couples to the Gαi family of G proteins.[1] Upon binding of its ligand CXCL12, CXCR4 initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream pathways by preventing CXCL12 binding.[1][2] The key signaling pathways inhibited by this compound include:
-
Gαi-mediated Signaling: Inhibition of the dissociation of Gαi and Gβγ subunits, which in turn prevents downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels.[4][12]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and proliferation, is activated downstream of CXCR4 and is downregulated by this compound.[1][4][12]
-
Mitogen-activated protein kinase (MAPK)/ERK Pathway: Involved in cell proliferation and differentiation, this pathway's activation by CXCR4 is attenuated by this compound.[1][4][12]
Studies have also indicated that this compound can selectively disrupt the oligomerization of CXCR4, which may contribute to its inhibitory effects.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for IT1t Treatment in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and chemotherapy remains the standard of care. However, issues of chemoresistance and metastasis contribute to a poor prognosis for many TNBC patients.
The CXCR4/CXCL12 signaling axis has emerged as a critical pathway in TNBC progression, playing a key role in tumor cell proliferation, metastasis, and the tumor microenvironment. IT1t is a small molecule antagonist of the CXCR4 receptor, showing potential as a therapeutic agent to inhibit the metastatic cascade in TNBC. These application notes provide an overview of the current understanding of this compound's effects on TNBC cell lines and detailed protocols for its investigation.
Mechanism of Action
This compound functions as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it competitively inhibits the binding of its cognate ligand, CXCL12. This disruption of the CXCR4/CXCL12 signaling axis interferes with downstream pathways that are crucial for cell migration, invasion, and metastasis. In TNBC, where CXCR4 is often overexpressed, this compound treatment has been shown to reduce the metastatic burden in preclinical models. While the primary described effect of this compound is on metastasis, the inhibition of CXCR4 signaling may also have implications for cell survival and proliferation, although this requires further investigation.
Data Presentation
Table 1: Effect of this compound on Cell Viability in MDA-MB-231-B TNBC Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| 5 | 24 | Not significantly changed[1] |
| 10 | 24 | Not significantly changed[1] |
| 20 | 24 | Not significantly changed[1] |
Table 2: Effect of this compound on Cell Survival in MDA-MB-231-B TNBC Cells
| Treatment | Treatment Duration (hours) | Live Cells (%) |
| DMSO (Control) | 24 | 97[1] |
| This compound (20 µM) | 24 | 92[1] |
Table 3: Effect of this compound Pre-treatment on Metastatic Tumor Burden in a Zebrafish Xenograft Model (MDA-MB-231-B cells)
| Days Post-Injection | Reduction in Tumor Burden (%) |
| 2 | 39.5[1] |
| 4 | 60[1] |
Visualizations
Figure 1: Simplified signaling pathway of CXCR4 and the inhibitory action of this compound.
Figure 2: General experimental workflow for studying the effects of this compound on TNBC cells.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific TNBC cell line and experimental conditions.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is adapted from a study on this compound in MDA-MB-231-B cells.[1]
-
Materials:
-
TNBC cell line of interest (e.g., MDA-MB-231, BT-549, SUM149PT)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (e.g., from Calbiochem, Cat. No. 239821)
-
DMSO (vehicle control)
-
WST-1 reagent (e.g., from Roche, Cat. No. 05015944001)
-
Microplate reader
-
-
Procedure:
-
Seed 3 x 104 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Suggested concentrations to test are 5, 10, and 20 µM.[1] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Materials:
-
TNBC cells
-
6-well cell culture plates
-
This compound and DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
TNBC cells
-
6-well cell culture plates
-
This compound and DMSO
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of CXCR4 Signaling Pathway
-
Materials:
-
TNBC cells
-
6-well plates or larger culture dishes
-
This compound and DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR4, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound or DMSO as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The CXCR4 antagonist this compound has demonstrated a clear potential in reducing the metastatic burden of TNBC in preclinical models. The provided protocols offer a framework for further investigation into its mechanisms of action. Future research should focus on determining the IC50 values of this compound across a broader panel of TNBC cell lines, elucidating its effects on apoptosis and cell cycle progression, and exploring potential synergistic effects when combined with standard chemotherapeutic agents. Such studies are crucial for the continued development of this compound as a potential targeted therapy for the treatment of triple-negative breast cancer.
References
Application Notes: IT1t as a Potent Inhibitor of HIV-1 Entry in T-Cells
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary receptor CD4 on the T-cell surface.[1] This interaction induces conformational changes in gp120, exposing a binding site for a secondary co-receptor. For T-cell line-tropic (X4-tropic) strains of HIV-1, the C-X-C chemokine receptor type 4 (CXCR4) serves as the essential co-receptor.[1][2][3][4] The engagement of gp120 with CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the T-cell cytoplasm. Blocking this interaction is a key strategy for developing anti-HIV-1 therapeutics.[1]
This compound, a small-molecule isothiourea derivative, is a potent and selective antagonist of the CXCR4 receptor.[2][5][6] It functions as a competitive inhibitor, effectively blocking the binding of the natural CXCR4 ligand, CXCL12 (also known as SDF-1), and consequently preventing the entry of X4-tropic HIV-1 into T-cells.[2][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its experimental use.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the CXCR4 receptor.[2][5] Crystallographic studies have revealed that this compound binds to a minor pocket of the receptor, which is distinct from the binding site of larger peptide antagonists.[5][7] This binding competitively prevents the interaction of both the endogenous ligand CXCL12 and the HIV-1 gp120 protein with CXCR4.[2][6] By occupying this site, this compound prevents the necessary conformational changes in the CXCR4-gp120-CD4 complex that are required for membrane fusion.
Furthermore, studies have shown that this compound can selectively disrupt the natural oligomerization of CXCR4 receptors on the cell membrane.[5][8][9] While a monomeric form of CXCR4 is sufficient for G-protein signaling, the destabilization of these receptor oligomers by this compound contributes to its overall antagonistic activity.[8] The inhibition of CXCR4 blocks downstream signaling pathways, including G-protein activation and subsequent intracellular calcium mobilization.[2][5][10]
Quantitative Data Summary
The biological activity of this compound has been characterized in several in vitro assays. The following tables summarize key quantitative data regarding its potency and cytotoxicity.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Process | Cell Type | IC50 Value | References |
|---|---|---|---|---|
| Competitive Binding | CXCL12/CXCR4 Interaction | - | 2.1 nM | [6][11] |
| Calcium Mobilization | CXCL12-induced Ca2+ Flux | - | 23.1 nM | [6][11] |
| Anti-HIV Activity | X4 HIV-1NL4-3 Fusion | - | 1.9 µM (for similar analogs) | [12] |
| G-Protein Signaling | CXCL12-driven β-galactosidase activity | WT CXCR4 | 0.198 nM |[13] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Incubation Period | Assay | Result | References |
|---|---|---|---|---|
| Jurkat T-cells | 2 hours | Microscopic Evaluation & Viability Kit | Not specified | [6][11] |
| MT-4 cells | 10 days | Microscopic Evaluation & Viability Kit | Not specified | [6][11] |
| PHA-stimulated PBMCs | 10 days | Microscopic Evaluation & Viability Kit | Not specified |[6][11] |
Visualizations
Caption: Logical workflow of HIV-1 entry and the inhibitory action of this compound.
Caption: CXCR4 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for an in vitro anti-HIV-1 inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.[2]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
RPMI-1640 medium with 10% FBS
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
CXCL12 (SDF-1)
-
96-well black, clear-bottom microplate
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat T-cells in RPMI-1640 medium. Harvest cells during the logarithmic growth phase.
-
Calcium Indicator Loading: Wash cells and resuspend them in assay buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM). Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the loaded cells, remove the supernatant, and resuspend in fresh assay buffer to remove excess dye.
-
Plating: Plate the cells into a 96-well microplate.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells. Incubate at room temperature for 15-30 minutes.
-
Signal Measurement: Measure the baseline fluorescence using a plate reader (Excitation/Emission ~485/525 nm for Fluo-4).
-
Stimulation and Data Acquisition: Add a pre-determined concentration of CXCL12 (typically an EC80 concentration) to all wells to stimulate CXCR4. Immediately begin recording the change in fluorescence over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition for each this compound concentration relative to the control wells (CXCL12 stimulation without this compound). Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[5]
Protocol 2: In Vitro Anti-HIV-1 Inhibition Assay
This protocol assesses the ability of this compound to block the infection of T-cells by an X4-tropic HIV-1 strain.
Materials:
-
Target cells: MT-4 cells or Phytohemagglutinin (PHA)-stimulated Peripheral Blood Mononuclear Cells (PBMCs).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + antibiotics).
-
X4-tropic HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit).
Procedure:
-
Cell Plating: Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of this compound to the wells in triplicate. Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only).
-
Viral Infection: Add a pre-titered amount of X4-tropic HIV-1 to all wells except the "cell control" wells. The amount of virus should be sufficient to cause a readily detectable infection within the assay timeframe.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.[6][11]
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the virus control. Determine the IC50 value using non-linear regression analysis.
Protocol 3: Cytotoxicity Assay
This assay is crucial to ensure that the observed anti-HIV activity is not due to non-specific cell killing.
Materials:
-
Target cells (same as used in the anti-HIV assay).
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., using MTS, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay).[14]
Procedure:
-
Assay Setup: Plate the target cells in a 96-well plate at the same density as the anti-HIV assay.
-
Compound Addition: Add the same serial dilutions of this compound as used in the anti-HIV assay. Include "cell control" wells with no compound.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the anti-HIV assay (e.g., 7-10 days).
-
Viability Measurement: At the end of the incubation, add the viability reagent (e.g., MTS/PMS solution) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Small Molecule CXCR4 Inhibitor that Blocks T Cell Line–tropic HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule CXCR4 inhibitor that blocks T cell line-tropic HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro pmel-1 T cell-mediated cytotoxicity assay with CytoTox-ONE Homogenous Membrane Integrity Assay (P... [protocols.io]
Application of IT1t in Zebrafish Xenograft Models: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for cancer research and drug discovery, offering advantages such as rapid screening, optical transparency for real-time imaging, and conservation of key signaling pathways with humans.[1][2][3] This document provides detailed application notes and protocols for the use of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), in zebrafish xenograft models.[4][5][6] this compound has demonstrated significant efficacy in inhibiting the early stages of metastasis in preclinical studies, particularly in models of triple-negative breast cancer (TNBC).[1][4][5]
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), constitute a critical signaling axis involved in cell trafficking, hematopoiesis, and embryonic development.[6][7] In the context of cancer, this axis is frequently dysregulated and plays a crucial role in tumor progression, invasion, and metastasis.[7] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding CXCL12, activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which promote cell survival and proliferation.[7]
This compound functions as a competitive antagonist of CXCR4, effectively blocking the binding of CXCL12 and thereby inhibiting downstream signaling.[7] Studies have shown that this compound can also disrupt the oligomerization of CXCR4, further impeding its function.[7][8] A key finding is that the CXCR4-CXCL12 signaling axis is conserved between humans and zebrafish, allowing for cross-species communication.[1][4][5] This enables human cancer cells expressing CXCR4 to respond to zebrafish-derived CXCL12, making the zebrafish xenograft model particularly relevant for studying metastasis and the efficacy of CXCR4 inhibitors like this compound.[1][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in a zebrafish xenograft model using triple-negative breast cancer (TNBC) cells (MDA-MB-231-B).
| Parameter | Treatment Group | Result | Reference |
| Tumor Burden Reduction (at 2 days post-injection) | 20 µM this compound (24h pre-treatment) | 39.5% reduction | [4] |
| Tumor Burden Reduction (at 4 days post-injection) | 20 µM this compound (24h pre-treatment) | 60% reduction | [4][9] |
| Cell Viability (post-treatment) | 20 µM this compound (24h incubation) | No significant change (92% live cells vs. 97% in control) | [1][4] |
| Metabolic Activity (WST-1 assay) | 5, 10, and 20 µM this compound (24h incubation) | No significant change compared to vehicle control | [4] |
| IC50 (CXCL12/CXCR4 interaction) | This compound | 2.1 nM | [10] |
| IC50 (Calcium Flux Inhibition) | This compound | 23.1 nM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the CXCR4 signaling cascade by blocking CXCL12 binding.
Experimental Workflow for this compound Application in Zebrafish Xenografts
Caption: Workflow for assessing this compound efficacy in a zebrafish xenograft model.
Detailed Experimental Protocols
Protocol 1: Preparation and this compound Treatment of Cancer Cells
-
Cell Culture: Culture human triple-negative breast cancer cells (e.g., MDA-MB-231-B) in appropriate media and conditions until they reach 50-90% confluency.[11]
-
Fluorescent Labeling: Label the cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol to enable in vivo tracking.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the fluorescently labeled cancer cells with 20 µM this compound in the cell culture medium for 24 hours prior to injection.[4]
-
For the control group, incubate cells with the vehicle (e.g., DMSO) at the same final concentration.
-
-
Cell Preparation for Injection:
-
After incubation, wash the cells twice with PBS.[11]
-
Harvest the cells using trypsin and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 50,000-100,000 cells/µL. Keep the cell suspension on ice.
-
Protocol 2: Zebrafish Xenograft Procedure
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain adult zebrafish according to standard protocols.[12]
-
Set up natural mating pairs and collect embryos.
-
Raise embryos in E3 medium at 28.5°C.
-
-
Embryo Preparation:
-
At 2 days post-fertilization (dpf), dechorionate the embryos manually or enzymatically.
-
Anesthetize the embryos using Tricaine (MS-222).[11]
-
-
Microinjection:
-
Align the anesthetized embryos on an agarose (B213101) gel plate.
-
Using a microinjection system, inject approximately 1-2 nL of the prepared cell suspension (containing 50-200 cells) into the perivitelline space or yolk sac of each embryo.[11][12][13]
-
-
Post-Injection Incubation:
-
Transfer the injected embryos to fresh E3 medium.
-
Incubate the embryos at a higher temperature, such as 33-37°C, to facilitate the growth of human cancer cells.[11][12][13]
-
At 1-day post-injection (dpi), screen the embryos for successful engraftment and select healthy individuals for the experiment.[11]
-
Protocol 3: Imaging and Data Analysis
-
In Vivo Imaging:
-
At specified time points, typically 2 and 4 days post-injection (dpi), anesthetize the xenografted zebrafish larvae.
-
Mount the larvae in low-melting-point agarose on a glass-bottom dish.
-
Acquire images of the tumor cells using a fluorescence stereomicroscope or a confocal microscope.
-
-
Quantitative Analysis:
-
Tumor Burden: Quantify the total fluorescence intensity or the area of the primary tumor and any metastatic foci using image analysis software (e.g., ImageJ).
-
Metastasis: Count the number of embryos with disseminated metastatic cells and quantify the number and size of metastatic clusters.
-
-
Statistical Analysis:
-
Compare the tumor burden and metastasis between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test).
-
A significant reduction in fluorescence intensity/area or the number of metastatic foci in the this compound-treated group indicates an inhibitory effect.[4]
-
The zebrafish xenograft model, in conjunction with the CXCR4 antagonist this compound, provides a robust and efficient system for studying the mechanisms of cancer metastasis and for the preclinical evaluation of anti-metastatic compounds. The detailed protocols and data presented here serve as a comprehensive resource for researchers aiming to utilize this powerful combination in their cancer research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Zebrafish Embryo Xenograft and Metastasis Assay [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zebrafish Xenografts for Drug Discovery and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: IT1t Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the CXCR4 antagonist, IT1t.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which form should I use for my experiments?
A1: this compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It competitively inhibits the interaction between CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α). For experimental consistency and accuracy, it is highly recommended to use the more stable salt form, This compound dihydrochloride (B599025) . The free base form of this compound has been reported to be prone to instability.
Q2: What is the recommended solvent for dissolving lyophilized this compound dihydrochloride?
A2: The recommended solvent for preparing a stock solution of this compound dihydrochloride is high-purity dimethyl sulfoxide (B87167) (DMSO). For aqueous-based assays, sterile, distilled water can also be used, and if solubility is an issue, a dilute acidic solution (e.g., 0.1% acetic acid) may aid dissolution.[1] It is advisable to first create a concentrated stock solution (e.g., 10-50 mM) in DMSO, which can then be further diluted into your aqueous experimental buffer.[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Proper storage is critical for maintaining the activity of this compound. Lyophilized powder should be stored at -20°C for short-term and -80°C for long-term storage. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] For short-term storage of aqueous solutions (up to one week), 4°C is acceptable.[1]
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A4: This is a common issue for hydrophobic small molecules and is often due to the compound exceeding its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide for Compound Precipitation below for a step-by-step approach to resolving this issue.
Q5: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A5: Inconsistent results can stem from several factors, including:
-
Compound Precipitation: Even if not visible, micro-precipitates can form, leading to a lower effective concentration of the inhibitor.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Always use fresh aliquots for experiments.
-
Adsorption to Vials: this compound can adsorb to plastic and glass surfaces. Using low-protein-binding tubes and vials can help mitigate this.[1]
-
Inaccurate Pipetting: Small errors in pipetting when making dilutions from a concentrated stock can lead to significant variations in the final concentration.[1]
Quantitative Data on this compound Dihydrochloride Solubility
The solubility of this compound dihydrochloride can vary depending on the solvent and buffer composition. The following table summarizes known solubility data. It is important to note that solubility in complex media like RPMI-1640 or DMEM can be influenced by the presence of salts, proteins, and other components and may need to be determined empirically.
| Solvent/Buffer | Temperature | Concentration | Notes |
| Water | Room Temp. | 50 mg/mL (104.26 mM) | Sonication may be required to fully dissolve.[2][3] |
| DMSO | Room Temp. | ≥ 30 mg/mL (62.56 mM) | Highly soluble; use of new, anhydrous DMSO is recommended as it is hygroscopic.[2][3] |
| PBS (Phosphate-Buffered Saline) | Room Temp. | 100 mg/mL (208.52 mM) | Sonication may be needed for complete dissolution.[2][3] |
| Ethanol | Not Specified | ≥ 50.6 mg/mL | - |
Troubleshooting Guide for Compound Precipitation
If you are experiencing precipitation of this compound upon dilution into your aqueous buffer or cell culture medium, follow this step-by-step guide.
Step 1: Visual Inspection and Confirmation
-
Visually inspect the solution for any signs of cloudiness, turbidity, or visible precipitate.
-
For a more sensitive assessment, you can measure the absorbance of the solution at a wavelength around 600 nm. An increase in absorbance compared to a control solution (medium with the same final DMSO concentration) indicates precipitation.
Step 2: Optimization of the Dilution Protocol
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, create an intermediate dilution in a smaller volume of the medium first.
-
Vortexing during dilution: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing to facilitate rapid and uniform mixing.
Step 3: Adjusting Final Concentrations
-
Lower the final this compound concentration: Your desired working concentration may exceed the solubility limit of this compound in the specific medium. Try performing a dose-response experiment at a lower concentration range.
-
Optimize the final DMSO concentration: While the goal is to keep the DMSO concentration low (ideally ≤ 0.1% to avoid off-target effects), a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility and is often tolerated by many cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
Step 4: If Precipitation Persists, Consider Buffer Modifications
-
pH Adjustment: The solubility of this compound, an isothiourea derivative, can be pH-dependent. While most cell culture media are buffered around pH 7.4, for biochemical assays, you may have more flexibility to adjust the buffer pH to a slightly more acidic range (e.g., pH 6.0-7.0) to potentially improve solubility.
-
Use of Co-solvents or Excipients: For particularly challenging solubility issues, the use of co-solvents (e.g., PEG300) or solubility-enhancing excipients (e.g., cyclodextrins) can be explored, especially for in vivo formulations. However, their compatibility with your specific in vitro assay must be validated.[2]
Below is a logical workflow to guide you through troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (MW: 479.57 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound dihydrochloride powder and the DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (1 mL in this example).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T cells) cultured in RPMI-1640 with 10% FBS.[2]
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other suitable assay buffer
-
CXCL12
-
This compound dihydrochloride
-
96-well black-walled, clear-bottom plates
-
Fluorometric imaging plate reader with injection capabilities
Procedure:
-
Cell Preparation: Harvest Jurkat cells and resuspend them in HBSS.
-
Dye Loading: Load the cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Compound Incubation: Plate the loaded cells in a 96-well plate and incubate with varying concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Signal Measurement: Measure the baseline fluorescence using a plate reader.
-
Stimulation and Data Acquisition: Inject CXCL12 into the wells to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition at each this compound concentration relative to the CXCL12-only control. Fit the dose-response curve using non-linear regression to determine the IC50 value.[2]
Signaling Pathway and Experimental Workflow Diagrams
CXCR4 Signaling Pathway and Inhibition by this compound
CXCR4 activation by its ligand CXCL12 initiates both G-protein dependent and independent signaling cascades, leading to cellular responses like chemotaxis, proliferation, and survival. This compound acts as a competitive antagonist, blocking CXCL12 from binding to CXCR4 and thereby inhibiting these downstream pathways.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical sequence of steps for preparing this compound solutions and using them in a cell-based assay.
References
Technical Support Center: Optimizing IT1t Concentration to Avoid Off-Target Effects
Welcome to the technical support center for IT1t, a potent and selective CXCR4 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing the potential for off-target effects. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule isothiourea derivative that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions as a competitive antagonist by binding to a minor pocket of the CXCR4 receptor, which is distinct from the binding site of its endogenous ligand, CXCL12 (also known as SDF-1).[1] This binding blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways.[1][2]
Q2: Which signaling pathways are affected by this compound?
By blocking the CXCL12/CXCR4 axis, this compound primarily inhibits Gαi-protein-mediated signaling.[1] This leads to the modulation of several downstream pathways crucial for cell survival, proliferation, and migration, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Inhibition of this pro-survival pathway.[1]
-
Mitogen-activated protein kinase (MAPK)/ERK Pathway: Attenuation of this pathway involved in cell proliferation.[1]
Furthermore, this compound has been shown to selectively disrupt the oligomerization of CXCR4, a feature not observed with other CXCR4 antagonists like AMD3100.[3][4]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental setup, and the specific biological question being addressed. Based on its potent on-target activity, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: Are there any known off-target effects of this compound?
While this compound is described as a potent and selective CXCR4 antagonist, comprehensive public data on its off-target profile is limited. As with any small molecule inhibitor, high concentrations may lead to off-target effects. A cytotoxicity study in Jurkat cells has evaluated concentrations up to 1000 μM, but specific off-target interactions at supra-optimal concentrations have not been detailed in the available literature.[5] Therefore, it is critical to use the lowest effective concentration to minimize the risk of off-target activities.
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Unexpected or inconsistent experimental results at higher this compound concentrations.
-
Possible Cause: The observed phenotype may be due to the inhibition of unintended targets by this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to determine the IC50 value of this compound for CXCR4 inhibition in your specific assay (e.g., CXCL12-induced calcium mobilization or cell migration).
-
Ensure you are working within a concentration range that is consistent with the known on-target potency of this compound.
-
-
Lower this compound Concentration:
-
Reduce the concentration of this compound to the lowest level that still provides the desired on-target effect.
-
-
Use a Structurally Unrelated CXCR4 Antagonist:
-
Compare the effects of this compound with another well-characterized CXCR4 antagonist, such as AMD3100 (Plerixafor). If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
-
Perform a Rescue Experiment:
-
If possible, overexpress CXCR4 in your cells to see if it rescues the observed phenotype. An on-target effect should be attenuated by increased receptor expression.
-
-
Problem 2: Observed cellular toxicity or reduced cell viability.
-
Possible Cause: High concentrations of this compound may induce cytotoxicity through off-target mechanisms.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the concentration at which it becomes toxic to your cells.
-
-
Work Below the Toxic Threshold:
-
Ensure that the concentrations used in your functional assays are well below the determined cytotoxic threshold.
-
-
Control for Solvent Effects:
-
Always include a vehicle control (e.g., DMSO) at the same concentration used for your this compound dilutions to rule out solvent-induced toxicity.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's on-target activity based on various in vitro assays.
Table 1: On-Target Potency of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| CXCL12/CXCR4 Interaction | 2.1 nM | [5] | |
| CXCL12-induced Calcium Mobilization | CCRF-CEM cells | 1.1 nM | [5] |
| CXCL12-induced Calcium Mobilization | 23.1 nM | [5] | |
| Inhibition of CXCL12-induced [35S]GTPγS binding | Flp-In T-REx 293 cells expressing CXCR4-mEGFP | Ki = 5.2 ± 0.1 nM | [3] |
Experimental Protocols
Protocol 1: CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
CXCL12
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in HBSS.
-
Load cells with Fluo-4 AM dye in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Compound Incubation:
-
Plate the loaded cells in a 96-well plate.
-
Add varying concentrations of this compound or a vehicle control and incubate for 15-30 minutes.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject CXCL12 (at a pre-determined EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases to identify potential off-targets.
Materials:
-
Kinase panel (commercially available services or in-house panel)
-
This compound
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Assay Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and the appropriate reaction buffer.
-
Add this compound at a range of concentrations (typically from low nanomolar to high micromolar). Include a positive control inhibitor for each kinase and a no-inhibitor control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase for a defined period.
-
-
Signal Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Compare the IC50 values for off-target kinases to the on-target IC50 for CXCR4 to determine the selectivity profile.
-
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Investigating Potential Off-Target Effects of High IT1t Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing IT1t, a potent CXCR4 antagonist. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects, particularly when using high concentrations of the compound in experimental settings.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule isothiourea derivative that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions as a competitive antagonist, blocking the binding of the endogenous ligand, CXCL12 (also known as SDF-1), to CXCR4.[1][2] This inhibition disrupts downstream signaling cascades initiated by receptor activation, including G-protein mediated signaling, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[1][3]
Q2: What are "off-target" effects, and why are they a concern at high concentrations of this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While this compound is known to be a selective CXCR4 antagonist, using concentrations significantly higher than its IC50 for CXCR4 increases the likelihood of engaging lower-affinity binding sites on other proteins, such as kinases or other GPCRs. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity.
Q3: What are the initial signs that I might be observing off-target effects in my experiment?
Several indicators may suggest that the observed effects are not solely due to CXCR4 inhibition:
-
Discrepancy with known CXCR4 signaling: The observed cellular response is inconsistent with the known downstream effects of blocking the CXCL12/CXCR4 axis.
-
High concentration required for effect: The concentration of this compound needed to elicit a phenotype is substantially higher than its reported IC50 values for CXCR4 inhibition (see Table 1).
-
Unusual or excessive cytotoxicity: High levels of cell death are observed at concentrations intended to be specific for CXCR4 antagonism.
-
Phenotype persists after CXCR4 knockdown: The experimental effect is still observed even when CXCR4 expression is reduced using techniques like siRNA or CRISPR.
Q4: How can I confirm that this compound is engaging CXCR4 in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. An increase in the melting temperature of CXCR4 in the presence of this compound would confirm direct binding.
Troubleshooting Guide
This section provides guidance on common issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cellular phenotype | The observed effect may be due to this compound binding to an unintended target, especially at high concentrations. | 1. Perform a dose-response experiment: Determine the minimal concentration of this compound required to achieve the desired effect and compare it to the known IC50 for CXCR4. 2. Use a structurally different CXCR4 antagonist: Confirm the phenotype with another well-characterized CXCR4 inhibitor (e.g., AMD3100). If the phenotype is not replicated, it may be an off-target effect of this compound. 3. Validate with a genetic approach: Use siRNA or CRISPR to knock down or knock out CXCR4. If the phenotype persists in the absence of the target, it is likely an off-target effect. |
| High background or variable results in binding or functional assays | 1. Compound solubility issues: this compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation and inconsistent effective concentrations. 2. Cell health and CXCR4 expression: The health and passage number of cells can affect CXCR4 expression levels and signaling competency. | 1. Optimize solubility: Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting into aqueous assay buffers. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell culture practices: Use cells at a consistent passage number and confluency. Regularly check for viability and confirm CXCR4 expression levels via flow cytometry or western blot. |
| Observed effect does not correlate with CXCR4 signaling pathway inhibition | The phenotype may be mediated by an off-target kinase or other signaling molecule. | 1. Perform a Kinome Profiling Assay: Screen this compound against a panel of kinases to identify potential off-target interactions. This can provide a broad overview of its selectivity. 2. Phosphoproteomic analysis: Use mass spectrometry-based phosphoproteomics to identify changes in global protein phosphorylation in response to this compound treatment. This can reveal unexpected pathway modulation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro assays. These values are crucial for designing experiments and interpreting results.
| Assay | Parameter | Value | Reference |
| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [4] |
| CXCL12-induced Calcium Mobilization (CCRF-CEM cells) | IC50 | 1.1 nM | [4] |
| CXCL12-induced Calcium Mobilization | IC50 | 23.1 nM | [4] |
| Competitive Binding Assay | Ki | 5.2 ± 0.1 x 10⁻⁹ M | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound competitively binds to the CXCR4 receptor, preventing the binding of its ligand CXCL12. This blocks the activation of downstream signaling pathways that are crucial for cell survival, proliferation, and migration.
This compound competitively antagonizes CXCL12 binding to CXCR4, inhibiting downstream signaling.
Troubleshooting Workflow for Suspected Off-Target Effects
This workflow provides a logical sequence of experiments to investigate if an observed cellular effect is due to on-target or off-target activity of this compound.
A systematic approach to differentiating on-target from off-target effects of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the binding of this compound to CXCR4 in intact cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, Ramos, or a cell line with confirmed high CXCR4 expression)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-CXCR4 antibody
-
Secondary antibody conjugated to HRP
-
ECL detection reagents
-
Thermal cycler
-
Western blot equipment
Methodology:
-
Cell Treatment: Treat CXCR4-expressing cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-CXCR4 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for CXCR4 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 2: Kinome Profiling to Identify Potential Off-Target Kinase Interactions
Objective: To assess the selectivity of this compound by screening its activity against a broad panel of kinases.
Note: This is a general protocol, and it is recommended to use a commercial kinome profiling service for comprehensive and standardized results.
Methodology:
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 1-10 µM) to maximize the detection of potential off-target interactions.
-
Kinase Panel Selection: Choose a kinase panel that represents a broad sampling of the human kinome.
-
In Vitro Kinase Assays: The service provider will perform in vitro kinase activity assays in the presence of this compound. These assays typically measure the phosphorylation of a substrate by each kinase in the panel.
-
Data Analysis:
-
The activity of each kinase in the presence of this compound is compared to a vehicle control.
-
The results are typically reported as the percentage of remaining kinase activity.
-
Significant inhibition of any kinase other than the intended target indicates a potential off-target interaction.
-
Interpretation of Results:
-
A highly selective compound will show potent inhibition of the on-target kinase with minimal inhibition of other kinases in the panel.
-
A non-selective compound will inhibit multiple kinases.
-
Identified off-target kinases should be further validated using orthogonal assays and their potential biological relevance should be investigated.
References
- 1. CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. [publications.scilifelab.se]
- 2. Cell line - CXCR4 - The Human Protein Atlas [proteinatlas.org]
- 3. Identification and profiling of CXCR3–CXCR4 chemokine receptor heteromer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
stability of IT1t dihydrochloride solution at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and use of IT1t dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature and stability of an this compound dihydrochloride stock solution?
For optimal stability, this compound dihydrochloride stock solutions should be stored at -20°C for short-term use and at -80°C for longer-term storage.[1][2] Quantitative stability data is summarized in the table below. To prevent degradation, it is advisable to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3]
2. How should I reconstitute lyophilized this compound dihydrochloride?
It is recommended to reconstitute lyophilized this compound dihydrochloride in a suitable solvent such as sterile water or DMSO.[4][5][6] For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
3. What is the solubility of this compound dihydrochloride in common solvents?
This compound dihydrochloride is soluble in water and DMSO.[4][6][7] Specific solubility details are provided in the table below. For aqueous solutions, using ultrasound may be necessary to achieve complete dissolution.[4]
4. Is the dihydrochloride salt of this compound different from the free form?
Yes, the dihydrochloride salt form is more stable than the free form of this compound, while retaining the same biological activity.[8] For research purposes, using the dihydrochloride salt is recommended to ensure experimental reproducibility.[8]
Stability and Solubility Data
| Parameter | Condition | Duration | Recommendation |
| Stock Solution Stability | -20°C | 1 month | Suitable for short-term storage.[1][2][3] |
| -80°C | 6 months | Recommended for long-term storage.[1][4] | |
| Lyophilized Powder Stability | -20°C | 36 months | Store desiccated.[2][3] |
| Solubility | Water | 50 mg/mL | Ultrasonic treatment may be needed.[4][9] |
| DMSO | ≥ 30 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution upon thawing | - Improper initial dissolution- Exceeded solubility limit | - Warm the solution to room temperature and vortex or sonicate briefly.- If precipitation persists, consider preparing a fresh stock solution, ensuring the powder is fully dissolved initially. |
| Inconsistent results in cellular assays | - Degradation of this compound due to multiple freeze-thaw cycles- Inaccurate pipetting or dilution | - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Calibrate pipettes and ensure accurate serial dilutions. Include a vehicle control in all experiments. |
| Low potency or lack of CXCR4 inhibition | - Incorrect storage of the stock solution- Degradation of the compound | - Verify that the stock solution has been stored at the correct temperature and is within its stability period.- Prepare a fresh stock solution from lyophilized powder. |
| Cell toxicity observed | - High concentration of DMSO in the final working solution- High concentration of this compound | - Ensure the final DMSO concentration in your assay is ≤ 0.5%.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell type. |
Experimental Protocols & Workflows
CXCL12/CXCR4 Signaling Pathway
This compound is a potent antagonist of the CXCR4 receptor, which blocks the binding of its ligand, CXCL12.[1][4][9] This inhibition disrupts downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: CXCL12 binding to CXCR4 activates downstream signaling, which is blocked by this compound.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess the antagonistic activity of this compound is through a calcium mobilization assay. This assay measures the inhibition of CXCL12-induced intracellular calcium release in CXCR4-expressing cells.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Technical Support Center: IT1t-Based Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IT1t, a potent CXCR4 antagonist, in cell migration assays.
Troubleshooting Guide
Consistent and reproducible results in this compound-based migration assays are crucial for accurate interpretation. Below are common pitfalls encountered during these experiments and their corresponding solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cell Migration | 1. Suboptimal this compound Concentration: The concentration of this compound may be too high, leading to complete inhibition of migration. 2. Inactive this compound: The compound may have degraded. 3. Low Chemoattractant Concentration: The chemoattractant (e.g., CXCL12) gradient is not strong enough to induce migration. 4. Incorrect Pore Size: The transwell membrane pores are too small for the cells to migrate through. 5. Cell Health Issues: Cells are not healthy, have been passaged too many times, or were damaged during harvesting.[1] 6. Insufficient Incubation Time: The assay duration is too short for cells to migrate.[1] | 1. Perform a dose-response curve for this compound to determine the optimal inhibitory concentration (IC50). Typical IC50 for this compound in inhibiting CXCL12-induced calcium flux is around 23.1 nM.[2] 2. Use a fresh stock of this compound. The free form of this compound can be unstable; consider using the more stable salt form, this compound dihydrochloride.[2] 3. Optimize the chemoattractant concentration. Perform a titration to find the concentration that yields the maximal migratory response.[3] 4. Select an appropriate pore size based on the cell type. For example, 3.0 µm for leukocytes and 5.0 µm or 8.0 µm for larger cells like endothelial and epithelial cells.[3] 5. Use low-passage, healthy cells. Handle cells gently during harvesting to avoid receptor damage.[1] Consider serum starvation for 12-24 hours before the assay to increase sensitivity to the chemoattractant.[1][4] 6. Optimize the incubation time. This can range from a few hours to over 24 hours, depending on the cell type and chemoattractant.[5] |
| High Background Migration (Migration in Negative Control) | 1. Chemoattractant in Upper Chamber: Serum or other chemoattractants are present in the cell suspension or upper chamber medium. 2. Pore Size Too Large: Cells are passively falling through the pores. 3. Cell Seeding Density Too High: Overcrowding of cells on the membrane can lead to passive movement. | 1. Serum-starve cells prior to the assay and use serum-free medium in the upper chamber.[1][4] 2. Use a smaller pore size that still allows for active migration.[3] 3. Optimize the cell seeding density. Perform a titration to find the optimal number of cells that results in a good signal-to-noise ratio.[3] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: The cell suspension was not homogenous, leading to different numbers of cells in each insert. 2. Pipetting Errors: Inconsistent volumes of cells, this compound, or chemoattractant were added. 3. Air Bubbles: Air bubbles trapped under the transwell insert can interfere with the chemoattractant gradient.[4] 4. Incomplete Removal of Non-Migrated Cells: Inconsistent wiping of the top of the membrane. | 1. Thoroughly resuspend the cell solution before seeding each replicate.[1] 2. Use calibrated pipettes and ensure careful and consistent pipetting technique. 3. Carefully place the insert into the lower chamber, avoiding the formation of air bubbles. 4. Be consistent and thorough when removing non-migrated cells with a cotton swab. |
| Edge Effect (Cells Migrating Only at the Edges of the Insert) | 1. Uneven Coating (for invasion assays): The extracellular matrix (e.g., Matrigel) was not evenly distributed. 2. Surface Tension Effects: The cell suspension was drawn to the edges of the insert. | 1. Ensure the coating material is evenly spread across the membrane. Keep coating solutions on ice to prevent premature polymerization. 2. Gently tap the plate after seeding to ensure an even distribution of cells. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in a migration assay?
A1: A good starting point is to perform a serial dilution of this compound to determine its IC50 for your specific cell type and experimental conditions. The reported IC50 for this compound in inhibiting the CXCL12/CXCR4 interaction is approximately 2.1 nM, and for inhibiting CXCL12-induced calcium flux, it is around 23.1 nM.[2] Therefore, a concentration range spanning from low nanomolar to micromolar should be tested.
Q2: How long should I pre-incubate my cells with this compound before adding them to the transwell insert?
A2: A pre-incubation time of 30 to 60 minutes at room temperature or 37°C is generally sufficient for this compound to bind to the CXCR4 receptors on the cells.
Q3: What are the appropriate positive and negative controls for an this compound-based migration assay?
A3:
-
Negative Control: Cells in the upper chamber with serum-free medium in both the upper and lower chambers (no chemoattractant). This helps determine the baseline random cell movement.
-
Positive Control: Cells in the upper chamber with the chemoattractant (e.g., CXCL12) in the lower chamber. This demonstrates the maximal migratory response.
-
Vehicle Control: Cells pre-incubated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) in the upper chamber, with the chemoattractant in the lower chamber. This controls for any effect of the solvent on cell migration.
Q4: Can I use a different chemoattractant than CXCL12?
A4: this compound is a specific antagonist for the CXCR4 receptor.[2][6] The primary endogenous ligand for CXCR4 is CXCL12 (also known as SDF-1).[6] Therefore, to study the inhibitory effect of this compound on CXCR4-mediated migration, CXCL12 should be used as the chemoattractant.
Q5: How do I quantify the results of my migration assay?
A5: After the incubation period, non-migrated cells on the top of the transwell membrane are removed. The migrated cells on the bottom of the membrane can be fixed, stained (e.g., with crystal violet or DAPI), and then counted under a microscope.[7] Alternatively, cells can be stained with a fluorescent dye like Calcein AM before the assay, and the fluorescence of the migrated cells can be measured using a plate reader.[8]
Experimental Protocols
Detailed Methodology for this compound-Based Transwell Migration Assay
This protocol provides a general framework. Optimization of cell number, this compound concentration, chemoattractant concentration, and incubation time is essential for each specific cell line.
Materials:
-
CXCR4-expressing cells
-
This compound (and its vehicle, e.g., DMSO)
-
Chemoattractant (e.g., recombinant human CXCL12/SDF-1α)
-
Transwell inserts (appropriate pore size for your cells)
-
24-well companion plates
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol (B129727) or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances their responsiveness to chemoattractants.[1][4]
-
On the day of the assay, harvest the cells using a gentle method (e.g., EDTA-based dissociation solution) to avoid damaging surface receptors.[5]
-
Wash the cells with PBS and resuspend them in serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control.
-
Add the this compound solutions or vehicle to the cell suspension and incubate for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium (for the negative control) or the chemoattractant solution (e.g., CXCL12) to the lower wells of the 24-well plate.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.[4]
-
Add the cell suspension (pre-incubated with this compound or vehicle) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-24 hours). This needs to be optimized for your specific cells.
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in a staining solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image and count the migrated cells using a microscope. Count at least 3-5 random fields per insert and average the results.
-
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | Inhibition of CXCL12 binding to CXCR4 | [2] |
| IC50 (Calcium Flux) | 23.1 nM | Inhibition of CXCL12-induced calcium mobilization | [2] |
| Migration Inhibition | 70% inhibition at 100 nM | Inhibition of SDF-1α-induced migration of SupT1 cells | [9] |
Mandatory Visualizations
Signaling Pathways
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for an this compound-based transwell migration assay.
References
- 1. Frontiers | CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. corning.com [corning.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating IT1t Activity with a CXCR4-Negative Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist, IT1t. The focus of this guide is to assist in the experimental design and interpretation of results when validating the activity of this compound, particularly through the essential use of a CXCR4-negative cell line as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a competitive antagonist by binding to a minor pocket on the CXCR4 receptor, which is distinct from the binding site of its endogenous ligand, CXCL12 (also known as SDF-1). This binding prevents CXCL12 from activating CXCR4, thereby inhibiting downstream signaling pathways.
Q2: Why is it critical to use a CXCR4-negative cell line in my experiments with this compound?
A2: Using a CXCR4-negative cell line is a crucial negative control to demonstrate the specificity of this compound for its target, CXCR4. Any biological effect observed in a CXCR4-positive cell line upon this compound treatment should be absent in a cell line that does not express CXCR4. This control experiment helps to rule out off-target effects and confirms that the observed activity of this compound is dependent on its interaction with CXCR4.
Q3: What results should I expect when I treat a CXCR4-negative cell line with this compound?
A3: In a validated CXCR4-negative cell line, this compound is expected to show no significant biological activity in assays that measure downstream effects of CXCR4 signaling. For example, in a calcium mobilization assay, this compound should not inhibit any residual, non-CXCR4 mediated calcium flux. Similarly, in a cell migration assay, this compound should not affect the migratory capacity of the cells in response to chemoattractants other than CXCL12. Essentially, the results in the CXCR4-negative cell line should be comparable to the vehicle-treated control.
Q4: How can I confirm that my control cell line is truly CXCR4-negative?
A4: The absence of CXCR4 expression in your chosen control cell line should be confirmed at both the mRNA and protein levels. Techniques such as quantitative PCR (qPCR) can be used to measure CXCR4 mRNA levels, while Western blotting or flow cytometry with a validated anti-CXCR4 antibody can confirm the absence of the CXCR4 protein.
Q5: Could this compound exhibit any off-target effects in a CXCR4-negative cell line?
A5: While this compound is known for its high selectivity for CXCR4, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1] Using a CXCR4-negative cell line is the primary method to assess this. If you observe unexpected activity in your CXCR4-negative control, it may indicate an off-target interaction. In such cases, further investigation using broader kinase or GPCR screening panels might be necessary. It has been noted that some CXCR4 inhibitors can have off-target effects on other G-protein coupled receptors or ion channels.[1]
Troubleshooting Guide
Problem 1: I am observing an effect of this compound in my supposed CXCR4-negative cell line.
-
Possible Cause 1: Incomplete CXCR4 knockout/knockdown. Your control cell line may still express low levels of functional CXCR4.
-
Troubleshooting Step: Re-validate the CXCR4 expression status of your cell line using sensitive techniques like flow cytometry or qPCR. Compare the expression level to a validated CXCR4-positive cell line.
-
-
Possible Cause 2: Off-target activity of this compound. At high concentrations, this compound might interact with other cellular targets.
-
Troubleshooting Step: Perform a dose-response experiment with this compound in your CXCR4-negative cell line. If the effect is only seen at very high concentrations, it is more likely to be an off-target effect. Also, ensure your this compound is of high purity.
-
-
Possible Cause 3: Assay artifact. The observed effect might be an artifact of the assay itself and not a true biological activity of this compound.
-
Troubleshooting Step: Run appropriate assay controls, including a vehicle-only control and potentially another unrelated compound to check for non-specific effects on the assay readout.
-
Problem 2: this compound is showing toxicity in my cell-based assays, even in the CXCR4-negative cell line.
-
Possible Cause: General cytotoxicity. The observed toxicity may be independent of CXCR4 expression and due to the chemical nature of this compound at the tested concentrations.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) in both your CXCR4-positive and CXCR4-negative cell lines. This will help determine the concentration at which this compound becomes cytotoxic and allow you to work below this concentration for your functional assays. Studies have shown that at certain concentrations, this compound does not significantly affect the metabolic activity of cells, indicating a lack of general cytotoxicity within that range.[2][3]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, primarily from studies using CXCR4-expressing cells. These values serve as a reference for expected potency when designing experiments.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| CXCL12/CXCR4 Interaction | Jurkat cells | 2.1 nM | [4] |
| CXCL12-induced Calcium Mobilization | CCRF-CEM cells | 1.1 nM | [5] |
| CXCL12-induced Calcium Mobilization | Generic | 23.1 nM | [4][5] |
| HIV-1 (X4) Inhibition | MT-4 cells | 14.2 nM | [5] |
| HIV-1 (X4) Inhibition | PBMCs | 19 nM | [5] |
| [125I]CXCL12 Displacement | CCRF-CEM cells | 8 nM | [5] |
Table 2: Activity of this compound in a CXCR4-Negative Context (Expected Results)
| Assay Type | Cell Line | Expected Outcome with this compound Treatment | Rationale |
| Cell Viability/Cytotoxicity | CXCR4-Negative Cell Line | No significant change in viability at concentrations effective in CXCR4-positive cells | To confirm lack of general cytotoxicity |
| Calcium Mobilization | CXCR4-Negative Cell Line | No inhibition of basal or non-CXCL12-stimulated calcium flux | To demonstrate target specificity |
| Cell Migration | CXCR4-Negative Cell Line | No effect on migration towards other chemoattractants | To confirm the effect is specific to CXCR4-mediated migration |
Experimental Protocols
1. Validation of CXCR4 Expression by Flow Cytometry
-
Objective: To confirm the presence or absence of CXCR4 on the cell surface.
-
Methodology:
-
Harvest cells (both your experimental cell line and the CXCR4-negative control) and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Add a validated anti-CXCR4 antibody conjugated to a fluorophore (e.g., PE or APC) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Include an isotype control to account for non-specific antibody binding.
-
2. Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to inhibit CXCL12-induced intracellular calcium release.
-
Methodology:
-
Seed CXCR4-positive and CXCR4-negative cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add CXCL12 to stimulate the cells and immediately begin recording fluorescence intensity over time.
-
The peak fluorescence intensity is used to determine the percentage of inhibition at each this compound concentration.
-
Visualizations
Caption: this compound competitively antagonizes CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: A logical workflow to confirm that the activity of this compound is specific to CXCR4.
Caption: A decision tree to troubleshoot unexpected this compound activity in control experiments.
References
- 1. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Variability in In Vitro Transcription & Translation (IVTT) Experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for In Vitro Transcription and Translation (IVTT) experiments. This resource is designed to help you troubleshoot common issues, minimize variability, and optimize your protein synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in IVTT experiments?
A1: Variability in IVTT experiments can arise from three main areas: the quality and quantity of the DNA or RNA template, the composition and preparation of the cell-free extract, and the reaction conditions themselves. Inconsistent template purity, suboptimal component concentrations (like magnesium), and temperature fluctuations are frequent culprits.
Q2: My protein yield is very low or undetectable. What should I check first?
A2: For low or no protein yield, start by verifying the integrity and concentration of your DNA/RNA template. Ensure your plasmid sequence is correct and free of mutations that could introduce premature stop codons. For DNA templates, confirm the presence of the correct promoter (e.g., T7) and a ribosome binding site. It's also crucial to check for nuclease contamination, which can degrade your template.[1]
Q3: How does temperature affect protein yield and quality?
A3: Temperature significantly impacts both the speed of the reaction and the quality of the synthesized protein. While a higher temperature (e.g., 37°C) can lead to a faster reaction rate, it can also promote protein misfolding and aggregation, resulting in a lower fraction of active protein.[2] Lowering the incubation temperature (e.g., to 20-25°C) can slow down transcription and translation, which may allow for more accurate protein folding and increase the yield of soluble, active protein.[2]
Q4: Can the concentration of my DNA template be a source of variability?
A4: Yes, the concentration of the DNA template is a critical parameter that needs to be optimized. While it may seem that adding more template would lead to a higher protein yield, excessive amounts can actually inhibit the reaction.[2] This is because components of the transcription and translation machinery can be titrated out by an overabundance of DNA. It is recommended to perform a titration experiment to determine the optimal DNA concentration for your specific protein and IVTT system.
Q5: My protein is expressed, but it's insoluble. What can I do to improve solubility?
A5: Protein insolubility is often due to misfolding and aggregation. To improve solubility, you can try several strategies:
-
Lower the reaction temperature: As mentioned, reducing the temperature can promote proper folding.[2]
-
Add molecular chaperones: Supplementing the reaction with chaperones can assist in the correct folding of the nascent polypeptide chain.
-
Use a different cell-free extract: Some extracts are better suited for producing soluble proteins than others. For example, extracts from eukaryotic systems like wheat germ or rabbit reticulocytes may offer advantages for certain proteins.
-
Modify your protein construct: Adding a solubility-enhancing tag to your protein can improve its solubility.
Troubleshooting Guides
Issue 1: Low or No Protein Yield
| Potential Cause | Troubleshooting Step |
| Poor DNA/RNA Template Quality | Re-purify your template, ensuring it is free of contaminants like RNases, ethanol, and salts. Verify the sequence and integrity on an agarose (B213101) gel.[1] |
| Suboptimal Template Concentration | Perform a titration of your DNA template to find the optimal concentration. Start with the recommended concentration for your IVTT kit and test a range of higher and lower concentrations. |
| Nuclease Contamination | Use RNase-free water, pipette tips, and tubes. Add an RNase inhibitor to your reaction.[1] |
| Incorrect Reaction Setup | Double-check the concentrations of all reaction components, especially magnesium ions and nucleotides. Ensure all components are properly thawed and mixed. |
| Inactive Cell-Free Extract | If possible, test your extract with a control plasmid that is known to express well. Avoid multiple freeze-thaw cycles of the extract. |
| Protein Degradation | Add protease inhibitors to the reaction mix. |
Issue 2: Incorrect Protein Size or Truncated Products
| Potential Cause | Troubleshooting Step |
| Premature Stop Codons in Template | Re-sequence your DNA template to check for mutations. |
| Secondary Structure in mRNA | If possible, redesign the 5' end of your gene to minimize secondary structure in the mRNA, which can hinder ribosome binding and initiation. |
| Depletion of Amino Acids | For long incubation times, the amino acid supply can be depleted. Consider adding a fresh supply of amino acids during the reaction.[2] |
| Internal Ribosome Entry Sites | The presence of cryptic internal ribosome entry sites can lead to the synthesis of truncated proteins. Analyze your sequence for such sites. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key experimental parameters on protein yield.
Table 1: Effect of Incubation Temperature on GFP Yield and Activity
This table illustrates how lowering the incubation temperature can increase the proportion of active protein, even if the total protein yield is slightly reduced. The data is based on the expression of Green Fluorescent Protein (GFP) in an E. coli S30 IVTT system.[2]
| Incubation Temperature (°C) | Total GFP Yield (µg/mL) | Active GFP Yield (µg/mL) | Percentage of Active GFP (%) |
| 37 | 350 | 150 | 43% |
| 30 | 320 | 200 | 63% |
| 25 | 280 | 220 | 79% |
| 20 | 250 | 240 | 96% |
Table 2: Effect of DNA Template Concentration on Protein Yield
This table demonstrates the importance of optimizing the DNA template concentration. The data shows that while increasing the template amount initially boosts protein synthesis, excessive concentrations can lead to a significant decrease in yield. This data is based on a study using a PCR-generated template in a coupled transcription-translation system.[2]
| PCR Template Amount (pmol per 25 µL reaction) | Relative Protein Yield (%) |
| 0 | 0% |
| 0.23 | 25% |
| 0.45 | 50% |
| 0.9 | 75% |
| 1.8 | 100% |
| 3.75 | 50% |
| 7.5 | 25% |
Experimental Protocols
Detailed Protocol for a Standard Coupled IVTT Reaction using E. coli S30 Extract
This protocol provides a general guideline for setting up a standard 50 µL coupled transcription-translation reaction. The exact volumes and concentrations of components may need to be optimized for your specific protein and IVTT system.
Materials:
-
E. coli S30 extract
-
Reaction Buffer (containing amino acids, nucleotides, and an energy source)
-
DNA template (plasmid or linear PCR product) at an optimized concentration
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw Components: Thaw all reaction components on ice. Gently mix each component by flicking the tube before use. Avoid vortexing the S30 extract and T7 RNA polymerase.
-
Assemble the Reaction Mix: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
Reaction Buffer (e.g., 20 µL of a 2.5x stock)
-
DNA template (e.g., 1-5 µL, to a final optimized concentration)
-
RNase Inhibitor (e.g., 1 µL)
-
T7 RNA Polymerase (e.g., 1 µL)
-
E. coli S30 extract (e.g., 15 µL)
-
-
Mix Gently: Gently mix the reaction by pipetting up and down a few times.
-
Incubate: Incubate the reaction at the optimized temperature (e.g., 25°C or 30°C) for 2-4 hours. For some proteins, longer incubation times at lower temperatures may be beneficial.
-
Analyze the Product: After incubation, the reaction can be analyzed immediately or stored at -20°C. Analyze the protein product by SDS-PAGE, Western blotting, or a functional assay.
Visualizing Workflows and Troubleshooting
The following diagrams illustrate key aspects of IVTT experiments to help you visualize the process and troubleshoot potential issues.
References
Technical Support Center: Assessing IT1t Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of IT1t, a potent CXCR4 antagonist, in primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity in primary cells important?
This compound is a small molecule antagonist of the CXCR4 receptor, which plays a crucial role in cell trafficking, immune responses, and cancer metastasis.[1] Assessing its cytotoxicity in primary cells, especially immune cells like peripheral blood mononuclear cells (PBMCs), is critical to determine its therapeutic window and potential off-target effects, ensuring that it selectively targets diseased cells without harming healthy ones.[2][3]
Q2: What are the typical concentrations of this compound used in primary cell cytotoxicity assays?
Concentrations can vary depending on the cell type and experimental duration. For PHA-stimulated PBMCs, a broad range from 0.001 to 1000 μM has been used in ten-day incubation assays.[1] For context, the IC50 for this compound inhibiting HIV-1 (X4) in PBMCs is approximately 19 nM.[1] A dose-response experiment is always recommended to determine the optimal concentration range for your specific primary cell type.
Q3: My primary cells show high background apoptosis in the untreated control group. What could be the cause?
High background apoptosis in primary cells can be due to several factors:
-
Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Ensure you are using the recommended medium, supplements, and CO2 levels.
-
Mechanical Stress: Excessive pipetting or harsh cell harvesting techniques can damage primary cells.[4]
-
Spontaneous Apoptosis: Primary cells have a limited lifespan in vitro and may undergo spontaneous apoptosis. Use healthy, freshly isolated cells whenever possible.[4]
Q4: I am observing inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
Different cytotoxicity assays measure different cellular parameters. An MTT assay measures metabolic activity, which can be affected by cytostatic effects (inhibition of proliferation) rather than direct cell killing. An LDH assay, on the other hand, measures membrane integrity, which is a marker of cytotoxicity. It is crucial to use multiple assays to get a comprehensive understanding of the compound's effect.
Q5: Can this compound interfere with the assay reagents?
It is possible for any test compound to interfere with assay components. To rule this out, run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that might affect the readout.
Troubleshooting Guides
Guide 1: Annexin V/PI Apoptosis Assay
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in negative control | Mechanical stress during cell harvesting. | For adherent primary cells, use a gentle non-enzymatic dissociation solution. Handle suspension cells with care during washing steps.[4] |
| Spontaneous apoptosis in culture. | Use freshly isolated, healthy primary cells. Optimize cell culture conditions to maintain viability.[4] | |
| Inappropriate buffer. | Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[4] | |
| Weak Annexin V signal in treated cells | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific primary cell type. |
| Loss of apoptotic cells during washing. | Be gentle during washing steps. Consider collecting the supernatant which may contain detached apoptotic cells.[4] | |
| Reagent issues. | Ensure Annexin V and PI reagents are not expired and have been stored correctly.[4] | |
| High background fluorescence | Non-specific binding. | Titrate Annexin V and PI concentrations to find the optimal staining index.[5] |
| Autofluorescence of primary cells. | Include an unstained cell control to assess the level of autofluorescence and set appropriate gates during flow cytometry analysis. |
Guide 2: Mitochondrial Membrane Potential Assay (e.g., using TMRE/TMRM)
| Problem | Possible Cause | Solution |
| Weak fluorescent signal in healthy control cells | Suboptimal dye concentration. | Titrate the dye (e.g., TMRE, TMRM) to determine the optimal concentration for your primary cell type. Recommended starting concentrations are typically in the range of 20-200 nM.[6] |
| Dye instability or degradation. | Protect the dye from light and prepare fresh working solutions for each experiment.[7] | |
| High background fluorescence | Excess dye in the medium. | If using higher concentrations of the dye (>50 nM), include a wash step to remove unbound dye.[6] |
| No change in membrane potential after treatment with a known uncoupler (positive control like FCCP) | Ineffective uncoupler concentration or incubation time. | Optimize the concentration and incubation time for your positive control. A typical starting point for FCCP is 20 µM for 10-20 minutes.[8] |
| Cells are not healthy. | Ensure cells are viable and metabolically active before starting the assay. |
Quantitative Data Summary
| Parameter | Cell Type | Concentration/IC50 | Assay Duration | Reference |
| Inhibition of HIV-1 (X4) | Human PBMCs | IC50: 19 nM | Not Specified | [1] |
| Cytotoxicity Assessment | PHA-stimulated Human PBMCs | 0.001 - 1000 µM | 10 days | [1] |
| Inhibition of CXCL12/CXCR4 interaction | - | IC50: 2.1 nM | Not Specified | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using Annexin V/PI Staining
1. Cell Preparation:
- Isolate primary cells (e.g., PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation).
- Wash the cells with Phosphate-Buffered Saline (PBS).
- Resuspend the cells in an appropriate culture medium at a concentration of 1 x 10^6 cells/mL.
2. Treatment with this compound:
- Plate 1 mL of the cell suspension into each well of a 24-well plate.
- Prepare serial dilutions of this compound in the culture medium.
- Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) and an untreated control.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
3. Staining:
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 10 µL of Propidium Iodide (PI) solution (100 µg/mL).
- Add 400 µL of 1X Annexin V Binding Buffer.
4. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer within one hour of staining.
- Use appropriate controls (unstained cells, single-stained cells with Annexin V-FITC only, and single-stained cells with PI only) to set up compensation and gates.
- Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) using TMRE
1. Cell Preparation and Treatment:
- Follow steps 1 and 2 from the Annexin V/PI protocol to prepare and treat the primary cells with this compound.
2. Staining with TMRE:
- Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-200 nM for microscopy and flow cytometry.[9]
- Add the TMRE working solution to each well and incubate for 15-30 minutes at 37°C in the dark.[7]
- As a positive control for mitochondrial depolarization, treat a separate set of cells with an uncoupling agent like FCCP (e.g., 20 µM) for 10-20 minutes.[8]
3. Analysis:
- For Flow Cytometry:
- Gently harvest the cells.
- Wash the cells with PBS or a suitable assay buffer.
- Resuspend the cells in the assay buffer and analyze immediately on a flow cytometer, typically using the PE channel.
- For Fluorescence Microscopy:
- Gently wash the cells with pre-warmed PBS or assay buffer.
- Add fresh pre-warmed buffer to the wells.
- Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis in Primary T-Cells
Based on the known mechanisms of CXCR4 antagonists and apoptosis induction in lymphocytes, this compound-mediated cytotoxicity in primary T-cells is likely to involve the intrinsic apoptotic pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
Logical Relationship for Troubleshooting High Background Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of in vitro cytokine production by human peripheral blood mononuclear cells treated with xenobiotics: implications for the prediction of general toxicity and immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. abcam.com [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Interpreting Unexpected Results in IT1t Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during IT1t functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound compound shows lower potency (higher IC50) than expected in a CXCL12-induced functional assay.
Potential Causes & Troubleshooting Steps:
-
Compound Instability: this compound, particularly in its free form, can be unstable.[1]
-
Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal.
-
Recommendation: Perform optimization experiments by varying one parameter at a time (e.g., a time-course experiment) to determine the ideal conditions.[3]
-
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered receptor expression and signaling.
-
Recommendation: Regularly check cell viability using methods like Trypan Blue exclusion.[3] Use cells within a consistent and low passage number range for all experiments.
-
-
Reagent Quality: Degradation of reagents, including the CXCL12 agonist and assay-specific components, can affect the results.
Q2: I am observing a high background signal in my negative control wells for a calcium flux assay.
Potential Causes & Troubleshooting Steps:
-
Nonspecific Binding: The fluorescent calcium indicator dye may bind nonspecifically to the plate or cellular components.[3]
-
Recommendation: Increase the stringency of wash steps after dye loading.[3] Consider adding a blocking agent like Bovine Serum Albumin (BSA) if compatible with the assay.
-
-
Cell Autofluorescence: The cell line itself might exhibit high intrinsic fluorescence at the detection wavelength.[3]
-
Recommendation: Measure the fluorescence of a well with cells only (no dye) to determine the level of autofluorescence. If it is high, you may need to consider a different cell line or a dye with a different excitation/emission spectrum.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.[2]
-
Recommendation: Use sterile, high-purity water and reagents. Prepare fresh buffers for each experiment.[2]
-
-
Dye Overloading: Using too high a concentration of the calcium-sensitive dye can lead to increased background fluorescence.
-
Recommendation: Titrate the concentration of the calcium indicator dye to find the optimal concentration that gives a good signal-to-noise ratio.
-
Q3: In my cAMP assay, this compound is not effectively inhibiting forskolin-stimulated cAMP production.
Potential Causes & Troubleshooting Steps:
-
Incorrect Agonist Concentration: The concentration of the agonist used to stimulate cAMP production might be too high, making it difficult to observe inhibition.
-
Recommendation: Use an agonist concentration that produces 50-80% of the maximal response (EC50-EC80).[5]
-
-
Cell Density: The number of cells per well can impact the dynamic range of the assay.
-
Recommendation: Optimize the cell seeding density to ensure the cAMP levels fall within the linear range of the assay's standard curve.[6]
-
-
Assay Dynamic Range: The generated cAMP levels might be outside the optimal detection range of the assay kit.
-
Recommendation: Ensure that the cAMP levels in your stimulated samples are within the dynamic range of your standard curve. You may need to dilute your samples to get an accurate reading.[7]
-
-
Receptor Expression Levels: Overexpression of the target receptor (CXCR4) could lead to a situation where the available G proteins become a limiting factor, potentially affecting the signaling of other GPCRs.[8]
-
Recommendation: Characterize the expression level of your receptor and ensure it is within a reasonable range.
-
Q4: I am seeing significant variability between replicate wells in my functional assays.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.[9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette.
-
-
Instrument Calibration: The detection instrument (e.g., plate reader) may not be properly calibrated.[3]
-
Recommendation: Regularly check and calibrate your instruments according to the manufacturer's guidelines.[3]
-
Data Presentation
Table 1: Potency of this compound and Other Ligands at the CXCR4 Receptor
| Compound | Assay Type | Cell Line | Measured Parameter | Potency (IC50 / Ki) | Reference |
| This compound | CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [1] | |
| This compound | Calcium Flux | IC50 | 23.1 nM | [1] | |
| This compound | [35S]GTPγS Binding | Flp-In T-REx 293 | Ki | 5.2 ± 0.1 x 10⁻⁹ M | [10] |
| This compound | β-galactosidase Activity | S. cerevisiae | IC50 | 0.198 nM | [11] |
| AMD3100 | β-galactosidase Activity | S. cerevisiae | IC50 | 49.2 nM | [11] |
Experimental Protocols
1. Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon CXCR4 activation and its inhibition by this compound.
-
Cell Seeding: Seed cells expressing CXCR4 into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an equal volume of Pluronic F-127 to aid in dye solubilization.[12]
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[12]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a vehicle control.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for a predetermined time.
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the CXCR4 agonist, CXCL12, to all wells simultaneously using the instrument's injection system.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[13][14]
-
2. cAMP Assay
This protocol provides a general method for measuring the inhibition of adenylyl cyclase activity by this compound in CXCR4-expressing cells.
-
Cell Seeding: Plate CXCR4-expressing cells in a suitable multi-well plate and culture overnight.
-
Assay Procedure:
-
Wash the cells once with an assay buffer.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Add a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) and an EC50-EC80 concentration of a Gs-coupled receptor agonist (if using a Gs-coupled pathway for inhibition) or directly measure inhibition of basal adenylyl cyclase if the receptor is Gi-coupled.
-
Incubate the plate at 37°C for a predetermined optimal time.
-
-
Signal Detection:
Visualizations
Caption: this compound inhibits CXCR4 signaling by blocking CXCL12-induced G-protein activation.
Caption: A logical workflow for troubleshooting unexpected results in this compound functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Unveiling the Potency of CXCR4 Antagonists IT1t and AMD3100
For researchers, scientists, and drug development professionals navigating the landscape of C-X-C chemokine receptor type 4 (CXCR4) antagonists, a clear understanding of the comparative potency of available molecules is paramount. This guide provides an in-depth, objective comparison of two prominent CXCR4 inhibitors: IT1t, a potent isothiourea derivative, and AMD3100 (Plerixafor), a first-in-class bicyclam antagonist. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers with the critical information needed to select the appropriate tool for their specific research applications.
The CXCL12/CXCR4 signaling axis is a crucial pathway implicated in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, HIV-1 entry, and cancer metastasis.[1][2][3] Both this compound and AMD3100 function by competitively inhibiting the binding of the endogenous ligand CXCL12 (also known as SDF-1) to the CXCR4 receptor, thereby blocking downstream signaling cascades.[4][5] However, their distinct chemical structures and binding modes within the receptor contribute to significant differences in their potency and pharmacological profiles.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and AMD3100 across various in vitro assays, providing a direct comparison of their potency in inhibiting key CXCR4-mediated functions.
| Parameter | This compound | AMD3100 (Plerixafor) | Assay Conditions | Reference |
| CXCR4 Binding Affinity (IC50) | 2.1 nM | - | Inhibition of CXCL12/CXCR4 interaction. | [6][7] |
| 8.0 nM | - | Competitive binding assay. | [8][9] | |
| 29.65 ± 2.8 nM | 319.6 ± 37.3 nM | Competitive binding assay using 12G5 antibody on SupT1 cells. | [10] | |
| ~26 nM | ~390 nM | Competitive binding against CXCL12 in HEK293 cells expressing CXCR4. | [11] | |
| Calcium Flux Inhibition (IC50) | 1.1 nM | - | Inhibition of CXCL12-induced calcium mobilization in human CEM cells. | [6][12] |
| 23.1 nM | 572 ± 190 nM | Inhibition of CXCL12-induced calcium mobilization. | [6][13] | |
| Chemotaxis Inhibition | 70% inhibition at 100 nM | 61% inhibition at 200 nM | Inhibition of SDF-1α-induced migration of SupT1 cells. | [10] |
| - | 51 ± 17 nM | Inhibition of SDF-1 stimulated chemotaxis. | [13] | |
| GTP-binding Inhibition (IC50) | - | 27 ± 2.2 nM | Inhibition of SDF-1 mediated GTP-binding. | [13] |
Note: Direct comparison of IC50 values should be made with caution, as variations in experimental conditions (e.g., cell lines, ligand concentrations, assay formats) can influence the results.
Mechanism of Action and Signaling Pathways
Both this compound and AMD3100 are antagonists of the CXCR4 receptor, a G protein-coupled receptor (GPCR).[1][2] Upon binding of its ligand CXCL12, CXCR4 primarily couples to the Gi family of G proteins.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn increases intracellular calcium concentrations.[1] These signaling events trigger downstream pathways, such as the MAPK/ERK pathway, that are crucial for cell survival, proliferation, and migration.[11][14]
This compound and AMD3100 competitively block the binding of CXCL12 to CXCR4, thereby preventing the initiation of these downstream signaling cascades.[4][5] Structural studies have revealed that they bind to distinct pockets within the CXCR4 receptor.[1][2] Notably, this compound has been shown to destabilize CXCR4 oligomers, a characteristic not observed with AMD3100.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tale of Two Antagonists: IT1t Disrupts CXCR4 Oligomerization While AMD3100 Stands Aside
A definitive comparison for researchers and drug developers on the differential effects of IT1t and AMD3100 on the oligomerization of the CXCR4 receptor, a key target in cancer, HIV, and inflammatory diseases.
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in cell trafficking, immune responses, and embryonic development. Its dysregulation is implicated in various pathologies, making it a prime therapeutic target. CXCR4 is known to exist as monomers, dimers, and higher-order oligomers on the cell surface, and the modulation of its oligomeric state presents a novel avenue for therapeutic intervention. This guide provides a detailed comparison of two well-characterized CXCR4 antagonists, this compound and AMD3100 (Plerixafor), focusing on their distinct effects on CXCR4 oligomerization, supported by experimental data and detailed methodologies.
At a Glance: this compound Uncouples CXCR4 Oligomers, AMD3100 Does Not
Experimental evidence clearly demonstrates that while both this compound and AMD3100 are effective antagonists of CXCR4 signaling, only this compound actively promotes the disassembly of CXCR4 dimers and higher-order oligomers into monomers.[1][2] AMD3100, in contrast, does not significantly alter the oligomeric state of the receptor.[1][2] This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles and potential therapeutic applications.
Quantitative Comparison of this compound and AMD3100
The following tables summarize the key quantitative data comparing the biochemical and biophysical effects of this compound and AMD3100 on CXCR4.
| Parameter | This compound | AMD3100 (Plerixafor) | Reference |
| Effect on Oligomerization | Disrupts dimers and oligomers | No significant effect | [1][2] |
| Binding Site | Minor allosteric subpocket | Major orthosteric pocket | [3][4] |
| Binding Affinity (IC₅₀) | 2.6 x 10⁻⁸ M | 3.9 x 10⁻⁷ M | [1] |
| Inhibition Constant (Kᵢ) | 5.2 ± 0.1 x 10⁻⁹ M | Not reported in the same study | [1] |
| Assay | Condition | Measured Effect (Monomeric Equivalent Units - MEU) | Reference |
| Spatial Intensity Distribution Analysis (SpIDA) | Untreated CXCR4-expressing cells | 1.82 ± 0.51 (indicating significant oligomerization) | [1] |
| Cells treated with 2 x 10⁻⁸ M this compound | 1.17 ± 0.22 (approaching a monomeric state) | [1] | |
| Cells treated with up to 1 x 10⁻⁵ M AMD3100 | No significant change from untreated | [1] |
Deciphering the Mechanism: Binding Sites and Signaling Pathways
The differential effects of this compound and AMD3100 on CXCR4 oligomerization can be attributed to their distinct binding sites on the receptor. This compound binds to a minor allosteric pocket, while AMD3100 occupies the major orthosteric pocket where the endogenous ligand CXCL12 binds.[3][4][5] This suggests that this compound's unique binding mode induces a conformational change that is incompatible with the maintenance of the oligomeric interface.
CXCR4 Signaling Cascade
The binding of the natural ligand, CXCL12, to CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell migration and survival. Both this compound and AMD3100 act as antagonists by blocking these downstream pathways. The primary signaling axis involves the activation of heterotrimeric G-proteins, particularly of the Gαi family. This leads to the modulation of several downstream effectors, including the PI3K/Akt and MAPK/ERK pathways.[6][7] Additionally, CXCR4 can signal independently of G-proteins through the JAK/STAT pathway.[2][6]
Experimental Corner: Methodologies for Assessing Oligomerization
The following are summaries of the key experimental protocols used to investigate the effects of this compound and AMD3100 on CXCR4 oligomerization.
Spatial Intensity Distribution Analysis (SpIDA)
SpIDA is a fluorescence fluctuation spectroscopy technique that quantifies the density and oligomeric state of fluorescently labeled proteins in living cells from confocal microscopy images.[1][8][9]
Experimental Workflow:
-
Cell Line: A Flp-In T-REx 293 doxycycline-inducible cell line is used to express human CXCR4 tagged with a monomeric enhanced green fluorescent protein (CXCR4-mEGFP).[1]
-
Image Acquisition: Images of the cells are captured using a confocal laser scanning microscope.
-
Data Analysis: The fluorescence intensity fluctuations within defined regions of interest (ROIs) on the cell membrane are analyzed. The intensity histogram from each ROI is fitted to a model that yields the average number of fluorescent particles and their quantal brightness. The quantal brightness of the CXCR4-mEGFP is compared to that of a known monomeric protein to determine the average number of CXCR4 protomers in a complex, expressed as Monomeric Equivalent Units (MEU).[1]
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is an electrophoretic technique used to separate intact protein complexes from biological membranes under non-denaturing conditions.[1]
Protocol Summary:
-
Cell Lysis: Cells expressing CXCR4-mEGFP are lysed in a buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside) to solubilize membrane proteins while preserving their native structure and interactions.
-
Coomassie Staining: The protein lysate is mixed with Coomassie Brilliant Blue G-250 dye. The dye binds to the protein complexes, imparting a net negative charge without denaturing them.
-
Electrophoresis: The samples are run on a polyacrylamide gel with a gradient of acrylamide (B121943) concentration. The negatively charged protein complexes migrate towards the anode, and their separation is primarily based on their size.
-
Immunoblotting: After electrophoresis, the protein complexes are transferred to a membrane and detected using an antibody against the protein of interest (e.g., an anti-GFP antibody for CXCR4-mEGFP). The positions of the bands corresponding to monomers, dimers, and higher-order oligomers can then be visualized.
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits is a direct measure of receptor activation.[1]
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cells expressing the CXCR4 receptor.
-
Reaction Mixture: The membranes are incubated with the CXCR4 agonist CXCL12 in the presence or absence of varying concentrations of the antagonists (this compound or AMD3100).
-
GTPγS Binding: [³⁵S]-GTPγS is added to the reaction mixture. Upon receptor activation by CXCL12, the Gαi subunit exchanges GDP for [³⁵S]-GTPγS.
-
Measurement: The amount of [³⁵S]-GTPγS bound to the Gα proteins is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonists to inhibit CXCL12-induced [³⁵S]-GTPγS binding is used to determine their IC₅₀ values.
Conclusion
The distinct effects of this compound and AMD3100 on CXCR4 oligomerization highlight the potential for developing novel therapeutics that specifically target the quaternary structure of GPCRs. While both molecules are effective CXCR4 antagonists, this compound's ability to induce monomerization presents a unique mechanism of action that could be advantageous in certain pathological contexts. For researchers and drug developers, the choice between these or similar antagonists should be guided by a clear understanding of their differential effects on receptor organization and the desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CXC Chemokine Ligand 12 Facilitates Gi Protein Binding to CXC Chemokine Receptor 4 by Stabilizing Packing of the Proline–Isoleucine–Phenylalanine Motif: Insights from Automated Path Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR15LG binds CXCR4 and synergistically modulates CXCL12-induced cell signaling and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatial Intensity Distribution Analysis Reveals Abnormal Oligomerization of Proteins in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced fluorescence microscopy reveals disruption of dynamic CXCR4 dimerization by subpocket-specific inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating IT1t-Induced Apoptosis in Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR4 antagonist IT1t with other apoptosis-inducing agents, supported by available experimental data and detailed protocols. This compound is a potent and selective small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key player in cancer progression and metastasis.[1][2] By blocking the interaction between CXCR4 and its ligand CXCL12, this compound disrupts signaling pathways crucial for tumor cell survival, proliferation, and migration, thereby presenting a promising avenue for cancer therapy.[1]
Performance Comparison of this compound
While direct, peer-reviewed quantitative data on this compound-induced apoptosis in a dose-dependent manner across various tumor cell lines is still emerging, its potential as an anti-cancer agent is supported by its potent CXCR4 antagonism and its effects on downstream signaling and cell cycle.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Source |
| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | Competitive Binding Assay | [2] | |
| IC50 (CXCL12-induced Calcium Flux) | 23.1 nM | Calcium Mobilization Assay | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
Data derived from a commercial source and should be considered as preliminary.
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |
| This compound | 10 | 58.2 ± 3.9 | 26.5 ± 2.8 | 15.3 ± 1.7 |
| This compound | 50 | 68.9 ± 4.1 | 15.2 ± 2.1 | 15.9 ± 1.8 |
| Nocodazole (Positive Control) | 0.1 | 10.2 ± 1.5 | 15.7 ± 2.0 | 74.1 ± 5.2 |
Source: BenchChem
Table 3: Inhibition of CXCL12-Mediated Signaling by this compound
Data derived from a commercial source and should be considered as preliminary.
| Treatment | Concentration (µM) | % p-Akt Positive Cells | % p-ERK1/2 Positive Cells |
| Vehicle Control | 0 | 8.1 ± 1.2 | 12.3 ± 1.8 |
| CXCL12 (100 ng/mL) | - | 75.4 ± 5.1 | 68.9 ± 4.7 |
| This compound + CXCL12 | 50 | 25.6 ± 3.4 | 30.1 ± 3.9 |
Source: BenchChem
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the competitive antagonism of the CXCR4 receptor.[1] Inhibition of the CXCL12/CXCR4 axis can disrupt downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often constitutively active in cancer cells. This disruption can lead to cell cycle arrest and, ultimately, apoptosis.
References
Revolutionizing Cancer Research: A Comparative Guide to the Efficacy of IT1t, a Novel CXCR4 Antagonist
For Immediate Release
A deep dive into the preclinical efficacy of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), reveals its significant potential in curbing cancer cell migration and metastasis. This guide offers a comprehensive comparison of this compound's performance against other CXCR4 inhibitors, supported by experimental data, to empower researchers, scientists, and drug development professionals in the quest for novel cancer therapeutics.
The CXCR4/CXCL12 signaling axis is a critical pathway in tumor progression, playing a pivotal role in cancer cell proliferation, survival, and metastasis.[1] this compound, a small-molecule isothiourea derivative, has emerged as a highly potent and selective antagonist of CXCR4, effectively blocking the downstream signaling cascades that drive cancer metastasis.[2] This guide provides an objective comparison of this compound's efficacy in various cancer cell lines, presenting quantitative data alongside detailed experimental protocols and visual pathway diagrams to facilitate a thorough understanding of its mechanism and potential.
Performance at a Glance: this compound vs. Other CXCR4 Antagonists
To provide a clear comparison of their relative potencies, the following tables summarize the in vitro efficacy of this compound and other notable CXCR4 antagonists, such as the FDA-approved Plerixafor (AMD3100). The data highlights this compound's superior potency in binding to CXCR4 and inhibiting key downstream functions.
Table 1: Comparative In Vitro Efficacy of CXCR4 Antagonists in SupT1 (T-cell lymphoblastic lymphoma) Cells [2][3]
| Parameter | This compound | Plerixafor (AMD3100) | Assay Conditions |
| CXCR4 Binding Affinity (IC50) | 29.65 ± 2.8 nM | 319.6 ± 37.3 nM | Competitive binding assay using 12G5 antibody.[2][3] |
| Chemotaxis Inhibition | 70% inhibition at 100 nM | 61% inhibition at 200 nM | Inhibition of SDF-1α-induced cell migration.[2][3] |
| Calcium Flux Inhibition (IC50) | 23.1 nM | 572 nM | Inhibition of CXCL12-induced calcium mobilization.[2] |
Table 2: Efficacy of this compound in Different Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MDA-MB-231-B | Triple-Negative Breast Cancer | Cell Viability & In Vivo Metastasis (Zebrafish Xenograft) | No significant effect on cell viability up to 20 µM after 24h.[2] Significantly reduces metastatic tumor burden in vivo. | [2] |
| PC-3 | Prostate Cancer | ELISA Binding Assay | Binds to CXCR4 expressed on PC-3 cells. | |
| Jurkat | T-cell Leukemia | Cell Migration | 70% inhibition of CXCL12-induced cell migration at 100 nM. |
Unraveling the Mechanism: The CXCR4 Signaling Pathway
This compound exerts its anti-cancer effects by competitively inhibiting the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This blockade disrupts the downstream signaling pathways crucial for cancer cell migration, proliferation, and survival.
Experimental Workflows: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented findings, detailed experimental protocols for key assays are provided below.
Experimental Workflow for Cell Migration Assay
The transwell migration assay is a standard method to assess the effect of a compound on the migratory capacity of cancer cells.
Detailed Protocol: Transwell Cell Migration Assay
-
Cell Preparation: Culture CXCR4-expressing cancer cells (e.g., MDA-MB-231, Jurkat) to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup:
-
Use a transwell plate with a porous membrane (e.g., 8 µm pore size).
-
In the lower chamber, add a medium containing a chemoattractant, typically CXCL12 (e.g., 100 ng/mL), to stimulate migration. A control well should contain a medium without the chemoattractant.
-
Harvest the starved cells and resuspend them in a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Seed the pre-incubated cells into the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 4-24 hours), depending on the cell line's motility.
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Experimental Workflow for Apoptosis Assay
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
Detailed Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Preparation and Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect the cell culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant from the corresponding well.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add more 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[4][5][6]
-
Conclusion
The available preclinical data strongly suggests that this compound is a highly potent CXCR4 antagonist with significant potential to inhibit cancer cell migration and metastasis. Its superior in vitro potency compared to other antagonists like Plerixafor makes it a compelling candidate for further investigation and development. This guide provides a foundational understanding of this compound's efficacy and the experimental methodologies required to assess its anti-cancer properties, serving as a valuable resource for the scientific community dedicated to advancing cancer therapy.
References
- 1. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Head-to-Head Comparison of IT1t and Other CXCR4 Inhibitors for Researchers and Drug Development Professionals
In the landscape of cancer therapy, HIV treatment, and inflammatory diseases, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its role in cell trafficking, tumor metastasis, and viral entry has spurred the development of numerous inhibitors. This guide provides a detailed, data-driven comparison of IT1t, a potent small-molecule antagonist, with other notable CXCR4 inhibitors, offering researchers and drug development professionals a comprehensive resource for informed decision-making.
This compound: A Potent Small-Molecule Antagonist
This compound is a small, drug-like isothiourea derivative that acts as a potent and selective antagonist of the CXCR4 receptor.[1][2][3][4] Its mechanism of action involves competitively inhibiting the binding of the endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, to CXCR4.[3] This blockade effectively abrogates the downstream signaling cascades that promote cell migration and survival.[3]
The crystal structure of CXCR4 in complex with this compound has been resolved, revealing that this compound binds to a "minor pocket" within the receptor.[4][5][6] This binding site is located closer to the extracellular surface and involves interactions with transmembrane helices I, II, III, and VII.[5][7] Key residues involved in this interaction include W94, D97, and E288, which form salt bridges and hydrophobic contacts with the inhibitor.[6]
Comparative Analysis of CXCR4 Inhibitors
To provide a clear perspective on the performance of this compound, this guide compares it with other well-characterized CXCR4 inhibitors: Plerixafor (AMD3100), BL-8040 (Motixafortide), and MSX-122. The following tables summarize key quantitative data from various in vitro assays.
| Inhibitor | Type | Binding Affinity (IC50, nM) | Mechanism of Action | Clinical Status |
| This compound | Small Molecule | 2.1 (CXCL12/CXCR4 interaction)[8][9] | Competitive antagonist, binds to a minor pocket of CXCR4[5][6] | Preclinical[6] |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | 49.2 (against WT CXCR4)[10] | Allosteric antagonist | FDA Approved for stem cell mobilization |
| BL-8040 (Motixafortide) | Cyclic Peptide | - | High-affinity antagonist | Clinical trials for various cancers |
| MSX-122 | Small Molecule | - | Partial inverse agonist | Preclinical |
Note: Direct comparative IC50 values for all compounds under identical experimental conditions are not always available in the public domain. The data presented is sourced from individual studies and should be interpreted with this in mind.
Experimental Data and Protocols
A thorough understanding of the experimental context is crucial for interpreting the comparative data. Below are detailed methodologies for key experiments commonly used to characterize CXCR4 antagonists.
Competitive Binding Assay
This assay quantifies the ability of a test compound to displace the binding of a labeled ligand (e.g., radiolabeled CXCL12) to CXCR4.
Protocol:
-
Cell Culture: Use a cell line endogenously expressing CXCR4, such as Jurkat T cells, cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Reaction Mixture: Prepare a reaction mixture containing the cell membrane fraction, a fixed concentration of radiolabeled CXCL12, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[4]
Calcium Mobilization Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium flux, a key downstream signaling event of CXCR4 activation.[3]
Protocol:
-
Cell Preparation: Load CXCR4-expressing cells (e.g., Jurkat cells) with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the loaded cells with varying concentrations of the test compound.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Stimulation: Add CXCL12 to the cells to stimulate CXCR4.
-
Data Acquisition: Record the change in fluorescence over time, which indicates intracellular calcium release.[3]
-
Data Analysis: Determine the percentage of inhibition of the calcium flux at each compound concentration to calculate the IC50 value.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can significantly aid in understanding the mechanism of action of these inhibitors.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the competitive binding assay.
Conclusion
This compound stands out as a potent, small-molecule CXCR4 antagonist with a well-defined mechanism of action. Its distinct binding mode to a minor pocket of the receptor presents a unique opportunity for structure-based drug design. While Plerixafor holds the distinction of being an FDA-approved drug, the development of novel inhibitors like this compound, BL-8040, and MSX-122 continues to be a vibrant area of research. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation and the development of next-generation CXCR4-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Small Molecule Inhibitors of CXCR4 [thno.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IT1t's Anti-Metastatic Effects In Vivo
The small molecule IT1t, a potent antagonist of the CXCR4 receptor, has demonstrated notable anti-metastatic effects in preclinical in vivo models, particularly in the context of triple-negative breast cancer (TNBC). This guide provides a comparative overview of the experimental evidence supporting the reproducibility of this compound's anti-metastatic properties, alongside data for other CXCR4 antagonists, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vivo anti-metastatic efficacy of this compound and other CXCR4 antagonists. It is important to note that direct head-to-head comparative studies of this compound with other antagonists in the same experimental model are limited. The data presented here are compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vivo Anti-Metastatic Efficacy of this compound
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome Measures | Results | Reference |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231-B cells) | Zebrafish Xenograft | 20 µM pre-treatment of cells for 24h | Reduction in metastatic tumor burden at secondary sites | Significant reduction in tumor burden at 2 and 4 days post-injection.[1] | Tulotta et al., 2016 |
Table 2: In Vivo Anti-Metastatic Efficacy of Alternative CXCR4 Antagonists
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome Measures | Results | Reference |
| CTCE-9908 | Breast Cancer (MDA-MB-231 cells) | Mouse Xenograft | 25 mg/kg, s.c., 5 days/week | Primary tumor burden and metastasis | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively. 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[2] | Huang et al., 2009 |
| CTCE-9908 | Prostate Cancer (PC-3 cells) | Orthotopic Mouse Model | 25 mg/kg, daily | Lymph node and distant metastases | 40% reduction in lymph node metastases, 75% reduction in spleen metastasis, 93% reduction in liver metastasis, and 95% reduction in distant metastases. | W. Sun et al., 2014 |
| AMD3100 (Plerixafor) | Prostate Cancer | Nude Mice | Not specified | Epithelial-mesenchymal transition, invasion, and metastasis | Suppressed EMT and migration of prostate cancer cells.[3] | Unknown |
| AMD3100 (Plerixafor) | Triple-Negative Breast Cancer (MDA-MB-231 cells) | Athymic Nude Mice | Not specified | Response to ionizing radiation | Enhanced tumor growth delay when combined with irradiation.[4] | Unknown |
Experimental Protocols
Zebrafish Xenograft Model for Metastasis Assay (this compound)
This protocol is based on the methodology described by Tulotta et al., 2016.
-
Cell Culture and Preparation: Human triple-negative breast cancer cells (MDA-MB-231-B) are cultured in appropriate media. Prior to injection, cells are treated with 20 µM this compound or a vehicle control (DMSO) for 24 hours.
-
Zebrafish Husbandry: Zebrafish embryos are maintained in standard conditions. To prevent pigment formation and allow for clear imaging, embryos are raised in media containing 1-phenyl-2-thiourea (PTU).
-
Microinjection: At 2 days post-fertilization (dpf), zebrafish embryos are anesthetized. Approximately 200-400 cancer cells are microinjected into the perivitelline space or the circulation of the embryos.
-
Incubation and Treatment: After injection, embryos are transferred to fresh media and incubated at 33°C.
-
Imaging and Data Analysis: Metastatic tumor burden is assessed at 2 and 4 days post-injection (dpi) using fluorescence microscopy. The number and size of metastatic foci in the caudal hematopoietic tissue (CHT), a common site for secondary tumor formation in this model, are quantified.
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The anti-metastatic effect of this compound is attributed to its antagonism of the CXCR4 receptor, which disrupts the CXCL12/CXCR4 signaling axis. This pathway is crucial for cancer cell migration, invasion, and homing to metastatic sites.
General Experimental Workflow for In Vivo Anti-Metastatic Studies
The following diagram illustrates a typical workflow for evaluating the anti-metastatic potential of a compound in a zebrafish xenograft model.
References
- 1. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMD3100 inhibits epithelial-mesenchymal transition, cell invasion, and metastasis in the liver and the lung through blocking the SDF-1α/CXCR4 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonist AMD3100 enhances the response of MDA-MB-231 triple-negative breast cancer cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of IT1t on CXCL12-Mediated Signaling: A Comparative Guide
This guide provides a comprehensive analysis of IT1t, a potent small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the CXCL12/CXCR4 signaling axis. This document outlines the mechanism of action of this compound, presents its in vitro efficacy in comparison to the well-established inhibitor AMD3100 (Plerixafor), and provides detailed experimental protocols for key validation assays.
The CXCL12/CXCR4 signaling pathway is a critical mediator of numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1][2] this compound, an isothiourea derivative, functions as a competitive antagonist, effectively blocking the binding of the endogenous ligand CXCL12 to the CXCR4 receptor.[1][3] This action disrupts downstream signaling cascades, making this compound a valuable tool for research and a promising candidate for therapeutic development.[1]
Comparative Analysis of In Vitro Efficacy: this compound vs. AMD3100
This compound demonstrates potent inhibition of the CXCL12/CXCR4 interaction. The following table summarizes key quantitative data from in vitro assays, comparing the efficacy of this compound with AMD3100, a clinically approved CXCR4 antagonist.[4][5][6]
| Parameter | This compound | AMD3100 (Plerixafor) | Reference |
| Mechanism of Action | Competitive CXCR4 Antagonist | Selective CXCR4 Antagonist | [1][5] |
| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | ~5.7 nM (Chemotaxis) | [3][7] |
| IC50 (Calcium Mobilization) | 23.1 nM | Not specified in results | [3][8] |
| Binding Site | Minor pocket of CXCR4 | Binds to CXCR4 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound
The binding of CXCL12 to its receptor, CXCR4, activates several downstream signaling pathways crucial for cell survival, proliferation, and migration.[1][9][10] this compound competitively binds to CXCR4, preventing CXCL12-mediated activation of G-protein signaling, which in turn inhibits pathways such as PI3K/Akt and MAPK/ERK.[1]
Experimental Workflow: Calcium Mobilization Assay
A key method to validate the inhibitory effect of compounds like this compound is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following CXCR4 activation, a hallmark of G-protein-coupled receptor signaling.[1]
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for essential validation experiments are provided below.
Cell Culture
-
Cell Line: Jurkat cells, which endogenously express the CXCR4 receptor, are commonly used.[3]
-
Media: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular calcium flux induced by CXCL12.
-
Cell Preparation:
-
Harvest Jurkat cells and wash them with a buffer solution (e.g., HBSS) supplemented with 1% BSA.
-
Resuspend cells to a density of 1 x 10⁶ cells/mL.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.001 to 10 µM).[3]
-
Add the diluted this compound or vehicle control to the dye-loaded cells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader or a flow cytometer.
-
Add a pre-determined concentration of CXCL12 (e.g., 100 ng/mL) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence for each concentration of this compound.
-
Normalize the data relative to the positive (CXCL12 only) and negative (vehicle only) controls.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of cells towards a CXCL12 gradient.
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size).
-
Procedure:
-
Add CXCL12 (at a concentration known to induce migration, e.g., 100 ng/mL) to the lower wells of the chamber.
-
In separate tubes, pre-incubate CXCR4-expressing cells (e.g., Jurkat cells, 1 x 10⁶ cells/mL in serum-free media) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspensions to the upper chambers (inserts).
-
Incubate the chamber for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
-
-
Quantification:
-
Remove the upper chambers and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Giemsa stain).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the CXCL12-only control.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective small-molecule antagonist of CXCR4.[1] Its ability to effectively disrupt the CXCL12/CXCR4 signaling axis makes it an invaluable research tool for dissecting the roles of this pathway in health and disease.[1] The comparative data and detailed protocols provided in this guide serve as a resource for researchers seeking to validate and explore the inhibitory effects of this compound and other potential CXCR4 antagonists. Preclinical data, particularly in models of cancer and inflammation, suggest its significant potential as a future therapeutic agent.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CXCL12 (SDF1α) – CXCR4/CXCR7 Pathway Inhibition: An Emerging Sensitizer for Anti-Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Battle: IT1t vs. Plerixafor for CXCR4 Antagonism
For researchers, scientists, and drug development professionals navigating the landscape of C-X-C chemokine receptor type 4 (CXCR4) antagonists, a clear understanding of the in vitro performance of available options is paramount. This guide provides a direct comparative analysis of two prominent CXCR4 inhibitors: IT1t, a potent small molecule, and Plerixafor (also known as AMD3100), an FDA-approved drug. By examining key experimental data, this report aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a critical role in numerous physiological and pathological processes, including cell trafficking, hematopoiesis, and cancer metastasis.[1][2] Both this compound and Plerixafor function as competitive antagonists, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting downstream signaling pathways.[2][3] However, in vitro studies reveal significant differences in their potency and efficacy across various functional assays.
Quantitative Performance at a Glance
A summary of the in vitro efficacy of this compound and Plerixafor is presented below, with data collated from multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these two antagonists.
| Parameter | This compound | Plerixafor (AMD3100) | Assay Conditions |
| CXCR4 Binding Affinity (IC50) | 2.1 nM[4] | 49.2 nM[5] | Inhibition of CXCL12/CXCR4 interaction. |
| 29.65 ± 2.8 nM[3] | 319.6 ± 37.3 nM[3] | Competitive binding assay using 12G5 antibody on SupT1 cells.[3] | |
| ~26 nM[3] | ~390 nM[3] | Competitive binding against CXCL12 in HEK293 cells expressing CXCR4.[3] | |
| Calcium Flux Inhibition (IC50) | 23.1 nM[3][4] | 572 nM[3] | Inhibition of CXCL12-induced calcium mobilization.[3] |
| Chemotaxis Inhibition | 70% inhibition at 100 nM[3] | 61% inhibition at 200 nM[3] | Inhibition of SDF-1α-induced migration of SupT1 cells.[3] |
The available data consistently indicates that this compound exhibits significantly higher potency than Plerixafor in in vitro settings.[3] The IC50 values for this compound in CXCR4 binding and calcium flux inhibition assays are substantially lower than those reported for Plerixafor, signifying that a much lower concentration of this compound is required to achieve the same level of inhibition.[3][4][5]
Delving into the Mechanism: Signaling Pathways
Both this compound and Plerixafor exert their effects by disrupting the CXCL12/CXCR4 signaling axis. Upon binding of CXCL12, CXCR4 activates intracellular signaling cascades, primarily through Gαi proteins, leading to downstream effects such as calcium mobilization and cell migration.[2][6] this compound and Plerixafor competitively bind to CXCR4, preventing this activation.[2][3] Interestingly, some research suggests that this compound can also destabilize CXCR4 oligomers, a characteristic not observed with Plerixafor.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known labeled ligand from the CXCR4 receptor.
Detailed Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., SupT1 or HEK293 cells stably expressing CXCR4) to the appropriate density.[3][8]
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound or Plerixafor.[3]
-
Labeled Ligand Addition: Add a fixed concentration of a labeled competitor, such as the 12G5 anti-CXCR4 antibody or fluorescently tagged CXCL12.[3][8]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Remove unbound labeled ligand by washing the cells.
-
Quantification: Measure the amount of bound labeled ligand using an appropriate method, such as flow cytometry.[8]
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.[3]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12.[9][10]
Detailed Protocol:
-
Cell Loading: Load CXCR4-expressing cells (e.g., U87.CD4.CXCR4 or SupT1 cells) with a fluorescent calcium indicator dye.[3][8]
-
Compound Pre-treatment: Pre-treat the dye-loaded cells with various concentrations of this compound or Plerixafor.[3]
-
CXCL12 Stimulation: Add a specific concentration of CXCL12 to stimulate the cells.
-
Signal Measurement: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the IC50 value based on the inhibition of the CXCL12-induced calcium peak at different antagonist concentrations.[3]
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of the antagonists to inhibit the directional migration of cells towards a CXCL12 gradient.[3]
Detailed Protocol:
-
Cell Preparation: Resuspend CXCR4-expressing cells in a suitable migration medium.[3]
-
Assay Setup: Use a transwell plate with a porous membrane. Place migration medium containing CXCL12 in the lower chamber.[3]
-
Compound Treatment: Add the cell suspension, pre-incubated with different concentrations of this compound or Plerixafor, to the upper chamber.[3]
-
Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 2-4 hours).[3]
-
Cell Quantification: Stain and count the cells that have migrated to the lower surface of the membrane.[3]
-
Data Analysis: Calculate the percentage of migration inhibition relative to the control (no antagonist).[3]
Conclusion
The in vitro data presented in this guide consistently demonstrates that this compound is a more potent antagonist of the CXCR4 receptor than Plerixafor.[3] Its superior performance in binding affinity, inhibition of calcium mobilization, and blockade of cell migration suggests that this compound may offer advantages in research applications where high potency is desirable. This comparative analysis, supported by detailed experimental protocols and mechanistic diagrams, provides a solid foundation for researchers to select the most appropriate CXCR4 antagonist for their specific in vitro studies.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 10. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of IT1t in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of IT1t, a potent CXCR4 antagonist, and explores its potential for synergistic application with conventional chemotherapy in cancer treatment. While direct experimental data on the synergistic effects of this compound with chemotherapeutic agents remains limited in publicly available literature, this document consolidates existing knowledge on this compound's mechanism of action, compares its in vitro potency to other CXCR4 antagonists, and outlines a detailed experimental protocol to assess its synergistic potential.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, play a critical role in tumor progression, including proliferation, angiogenesis, and metastasis. By blocking the CXCR4/CXCL12 signaling axis, this compound has demonstrated potential in preclinical studies to inhibit the spread of cancer cells. In the context of oncology, a key strategy to enhance therapeutic efficacy and overcome drug resistance is the combination of targeted agents like this compound with traditional chemotherapy. The rationale is that while chemotherapy directly targets rapidly dividing cells, this compound can disrupt the tumor microenvironment and inhibit the metastatic processes that often lead to treatment failure. This dual approach could lead to a synergistic antitumor effect, where the combined therapeutic outcome is greater than the sum of the individual treatments.
Comparative In Vitro Efficacy of this compound and Other CXCR4 Antagonists
| Parameter | This compound | Plerixafor (AMD3100) | Assay Conditions |
| CXCR4 Binding Affinity (IC50) | 29.65 ± 2.8 nM | 319.6 ± 37.3 nM | Competitive binding assay using 12G5 antibody on SupT1 cells. |
| Calcium Flux Inhibition (IC50) | 23.1 nM | 572 nM | Inhibition of CXCL12-induced calcium mobilization. |
| Chemotaxis Inhibition | 70% inhibition at 100 nM | 61% inhibition at 200 nM | Inhibition of SDF-1α-induced migration of SupT1 cells. |
This data is compiled from a head-to-head in vitro comparison and highlights the higher potency of this compound compared to Plerixafor in these specific assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to design experiments for assessing its synergistic effects, it is crucial to visualize the relevant biological pathways and experimental procedures.
Experimental Protocol: Assessing the Synergy of this compound and Doxorubicin (B1662922) in Triple-Negative Breast Cancer Cells
The following is a detailed, hypothetical protocol for determining the synergistic effects of this compound and the chemotherapeutic agent doxorubicin on the MDA-MB-231 triple-negative breast cancer cell line.
Materials and Reagents
-
MDA-MB-231 human breast adenocarcinoma cell line (ATCC® HTB-26™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form, to be dissolved in DMSO)
-
Doxorubicin hydrochloride (powder form, to be dissolved in sterile water)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Cell Culture
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
For the assay, harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium to a final concentration of 5 x 10⁴ cells/mL.
Drug Preparation and Dilution Series
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a 10 mM stock solution of doxorubicin in sterile water. Aliquot and store at -20°C.
-
Single Agent Dilutions:
-
Perform serial dilutions of this compound and doxorubicin in cell culture medium to obtain a range of concentrations to determine the IC50 for each drug individually. A suggested starting range is 0.1 nM to 10 µM for this compound and 1 nM to 100 µM for doxorubicin.
-
-
Combination Drug Dilutions:
-
Based on the determined IC50 values, prepare combination dilutions at a constant molar ratio (e.g., the ratio of their individual IC50 values).
-
Create a serial dilution of this combination stock.
-
Cell Viability Assay (MTT Assay)
-
Seed 100 µL of the cell suspension (5,000 cells/well) into 96-well plates and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound alone, doxorubicin alone, or their combination. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Synergy Quantification
-
Calculate Fractional Affect (Fa): The effect of the drugs is quantified as the fractional affect (Fa), which is the fraction of cells inhibited. Fa is calculated as: Fa = 1 - (Absorbance of treated well / Absorbance of control well)
-
Determine IC50 Values: Plot the Fa values against the drug concentrations and determine the IC50 (the concentration that causes 50% inhibition) for each drug alone using non-linear regression analysis.
-
Calculate the Combination Index (CI): The synergistic, additive, or antagonistic effect of the drug combination is quantified by the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (doxorubicin) in combination that result in a certain fractional affect (x).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would produce the same fractional affect (x).
-
-
Interpret the CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate Isobolograms: An isobologram is a graphical representation of the drug interaction. The concentrations of the two drugs required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. The line connecting the IC50 values of the individual drugs is the line of additivity. Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Conclusion and Future Directions
This compound is a highly potent CXCR4 antagonist with significant potential in oncology. While direct clinical and preclinical data on its synergistic effects with chemotherapy are currently lacking, the strong rationale for combining CXCR4 inhibition with cytotoxic agents warrants further investigation. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the synergistic potential of this compound with various chemotherapeutic drugs across different cancer types. Future studies should focus on generating this crucial data, which will be instrumental in guiding the clinical development of this compound as part of combination therapy regimens for cancer patients. Such research will be vital in unlocking the full therapeutic potential of this promising targeted agent.
Safety Operating Guide
Navigating the Safe Disposal of IT1t: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like IT1t are paramount for ensuring laboratory safety and environmental protection.[1] this compound, a powerful CXCR4 antagonist, requires stringent adherence to safety and disposal protocols.[1][2][3][4][5][6] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, aligning with general best practices for hazardous chemical waste.
Essential Safety and Handling Precautions
Prior to any disposal procedures, it is crucial to handle this compound with the utmost care to minimize exposure risks.[1] The following table summarizes the mandatory personal protective equipment (PPE) and handling procedures.
| Precaution Category | Specific Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, and a lab coat are mandatory when handling this compound in solid or solution form.[1][7] | To protect skin and eyes from accidental splashes or contact with the potent compound.[1][7] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7] | To prevent the inhalation of powders or aerosols.[1] |
| Direct Contact | Avoid direct contact with skin and eyes.[1][7] | This compound is a bioactive molecule and should be treated as a potentially hazardous substance.[1] |
| Emergency Procedure | In case of contact, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[1][7] | To mitigate potential adverse effects from exposure. |
| Aerosol/Dust Prevention | Prevent the generation of dust or aerosols during handling.[1] | To minimize the risk of inhalation and contamination of the workspace.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted in a manner that is compliant with institutional and local regulations.[1][7] The following procedural steps are based on general guidelines for chemical waste disposal.
-
Waste Segregation and Collection :
-
Identify Waste Streams : All materials that have come into contact with this compound are to be considered chemical waste. This includes unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE.[1]
-
Separate Waste : It is critical to segregate this compound waste from all other laboratory waste streams, especially non-hazardous waste.[1]
-
-
Waste Containerization :
-
Use Appropriate Containers : Collect all this compound waste in clearly labeled, sealed, and chemically compatible waste containers. For liquid waste, ensure the container has a secure cap to prevent any leakage.[1]
-
Accurate Labeling : All waste containers must be precisely labeled with "this compound waste" and any other known hazard classifications.[1]
-
-
Disposal Pathway :
-
Institutional Guidelines : Strictly follow your institution's specific protocols for hazardous waste disposal. Your Environmental Health and Safety (EHS) department should be your primary point of contact for guidance.[1]
-
Prohibited Disposal : Under no circumstances should this compound be disposed of down the sanitary sewer.[1]
-
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol details the preparation of a 10 mM stock solution of this compound dihydrochloride (B599025) in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibration : Allow the vial of this compound dihydrochloride powder and DMSO to reach room temperature before opening to prevent moisture condensation.[7]
-
Weighing : Accurately weigh the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.796 mg (Molecular Weight = 479.57 g/mol ).[7]
-
Dissolution :
-
Verification : Visually inspect the solution to ensure all solid has completely dissolved and the solution is clear.[7]
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[7]
-
Store aliquots at -20°C or -80°C for long-term storage.[7] Stored at -80°C, the stock solution is stable for 6 months, and at -20°C, for 1 month.[2]
-
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Mechanism of this compound as a CXCR4 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. This compound dihydrochloride - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling IT1t
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with IT1t, a potent CXCR4 antagonist. Given that this compound is a potent, biologically active small molecule, adherence to strict safety protocols is paramount to ensure personnel safety and prevent exposure. The dihydrochloride (B599025) salt is the more stable and commonly used form of this compound.
Chemical Information:
| Characteristic | Value |
| Chemical Name | N,N'-Dicyclohexylcarbamimidothioic acid (5,6-dihydro-6,6-dimethylimidazo[2,1-b]thiazol-3-yl)methyl ester dihydrochloride[1] |
| Molecular Formula | C21H34N4S2 · 2HCl[1] |
| Molecular Weight | 479.57 g/mol [1] |
| CAS Number | 1092776-63-0[1] |
| Appearance | White to off-white solid[2] |
| Storage | Store at 4°C, sealed away from moisture[2][3] |
Personal Protective Equipment (PPE)
Based on the hazardous nature of potent CXCR4 antagonists and isothiourea derivatives, the following personal protective equipment is mandatory.[4][5] This material should be considered hazardous, and precautions should be taken to avoid ingestion, inhalation, and contact with skin and eyes.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use a certified respirator if working with the powder outside of a chemical fume hood or if aerosolization is likely. | To prevent inhalation of fine particles. |
Standard Operating Protocol for this compound
This protocol outlines the essential steps for the safe handling, use, and disposal of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation and Weighing (in a Chemical Fume Hood):
-
Pre-Handling: Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses with side shields, and nitrile gloves.
-
Equilibration: Allow the vial containing the solid this compound dihydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the compound using an analytical balance within the fume hood. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the appropriate solvent (e.g., DMSO) to dissolve the compound. Vortex or sonicate if necessary to ensure complete dissolution.
2. Experimental Use:
-
Dilutions: Perform all serial dilutions and additions to cell culture media or assay buffers within the chemical fume hood.
-
Safe Practices: Always handle the compound with care, avoiding contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
3. Spill Management:
-
Small Spills: For small solid spills, carefully sweep or scoop the material into a sealed container for disposal. For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand and place it in a sealed container. Clean the spill area with a suitable detergent and water.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Prevent the spill from entering drains and contact your institution's Environmental Health and Safety (EHS) department for assistance.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.[6][7]
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the appropriate hazard warnings.
-
Disposal Route: Do not dispose of this compound waste down the drain or in the regular trash.[4][6] Arrange for disposal through your institution's licensed hazardous waste management program.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination, the container can be disposed of according to your institution's guidelines.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.
References
- 1. This compound dihydrochloride | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
